5-Aminomethyl-4-methyl-thiazol-2-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDANESPYFQIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647515 | |
| Record name | 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850852-66-3 | |
| Record name | 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminomethyl-4-methyl-thiazol-2-ylamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Aminomethyl-4-methyl-thiazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and its emerging role as a versatile scaffold for therapeutic agents.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound represents a key building block within this class, offering a primary amine handle for further chemical modification and exploration of structure-activity relationships (SAR). This guide will provide a detailed exploration of this specific derivative.
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Information | Source |
| IUPAC Name | (4-methyl-2-aminothiazol-5-yl)methanamine | N/A |
| Molecular Formula | C5H9N3S | [4] |
| Molecular Weight | 143.21 g/mol | [4] |
| Canonical SMILES | CC1=C(CN)SC(=N1)N | N/A |
| Physical State | Expected to be a solid at room temperature | N/A |
| Solubility | Predicted to have some aqueous solubility due to the presence of amino groups | N/A |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, and the protons of the two amino groups. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the five carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the three carbons of the thiazole ring.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for N-H stretching of the primary and secondary amines, C-H stretching of the methyl and methylene groups, C=N stretching of the thiazole ring, and C-S stretching.
-
MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from readily available precursors. A plausible and established synthetic route is the Hantzsch thiazole synthesis, followed by functional group manipulations at the 5-position. A key historical synthesis of this compound was reported by Murata and Ikehata in 1952.[5] While the full text of this specific publication is not widely accessible, the general principles of 2-aminothiazole synthesis provide a reliable framework.
A logical synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the synthesis of similar 2-aminothiazole derivatives and is proposed as a viable route to this compound.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
To a solution of ethyl acetoacetate in ethanol, add a stoichiometric equivalent of sodium ethoxide.
-
Cool the mixture and slowly add 1-chloroacetone.
-
After the initial reaction, add thiourea and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
Step 2: Reduction to 2-Amino-4-methyl-5-thiazolemethanol
-
Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent such as tetrahydrofuran (THF).
-
Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the mixture and concentrate the filtrate to obtain 2-Amino-4-methyl-5-thiazolemethanol.
Step 3: Chlorination to 5-(Chloromethyl)-4-methylthiazol-2-amine
-
Dissolve 2-Amino-4-methyl-5-thiazolemethanol in a chlorinated solvent like dichloromethane.
-
Add a chlorinating agent such as thionyl chloride (SOCl₂) dropwise at a low temperature.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Carefully neutralize the reaction mixture and extract the product.
-
Dry the organic layer and evaporate the solvent to yield 5-(Chloromethyl)-4-methylthiazol-2-amine.
Step 4: Azide Formation and Reduction to this compound
-
Dissolve 5-(Chloromethyl)-4-methylthiazol-2-amine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, extract the resulting 5-(azidomethyl)-4-methylthiazol-2-amine.
-
The azide can then be reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride to yield the final product, this compound.
Biological Activities and Therapeutic Potential
The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2][3] Derivatives of this compound have shown promise in several key therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[6][7] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival. The aminomethyl group at the 5-position serves as a crucial point for modification to optimize potency and selectivity against various cancer cell lines.
Antimicrobial and Antifungal Activity
The 2-aminothiazole core is also prevalent in compounds with significant antimicrobial and antifungal properties.[1][6] Research has demonstrated that derivatives can be effective against a range of pathogens. The ability to functionalize the aminomethyl group allows for the generation of libraries of compounds for screening against various microbial and fungal strains. One study identified an aminothiazole derivative, 41F5, as being highly active against the yeast form of Histoplasma capsulatum.[1]
Kinase Inhibition
Recent research has focused on 2-aminothiazole derivatives as potent inhibitors of various kinases, which are critical regulators of cellular processes. For instance, derivatives of 4-aryl-5-aminomethyl-thiazole-2-amines have been identified as inhibitors of ROCK II, a kinase implicated in cardiovascular diseases and cancer.[8]
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 4. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Aminothiazoles: A Mechanistic Exploration of 5-Aminomethyl-4-methyl-thiazol-2-ylamine and its Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a broad spectrum of biological activities.[1][2] These compounds have demonstrated potential as antifungal, antioxidant, antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] This guide delves into the mechanistic underpinnings of this privileged structure, with a particular focus on elucidating the potential mechanism of action of 5-Aminomethyl-4-methyl-thiazol-2-ylamine and its derivatives. While a definitive, singular mechanism for this specific compound remains an active area of investigation, this paper will synthesize existing knowledge on related analogs to propose likely biological targets and signaling pathways.
The 2-Aminothiazole Core: A Hub of Biological Activity
The therapeutic versatility of the 2-aminothiazole ring lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. The endocyclic nitrogen and the exocyclic amine group can act as hydrogen bond donors and acceptors, while the sulfur atom can participate in van der Waals and other interactions. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
Derivatives of 2-aminothiazole have been shown to interact with a variety of molecular targets, including enzymes and receptors, thereby modulating their activity and eliciting a range of biological effects.[5]
Antifungal Activity: Insights from Structure-Activity Relationship (SAR) Studies
Significant research has been dedicated to understanding the antifungal properties of 2-aminothiazole derivatives. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern antifungal potency. For instance, in the pursuit of novel antifungals against pathogenic fungi like Histoplasma capsulatum and Cryptococcus neoformans, it was discovered that substitutions at the 5-position of the thiazole ring, in combination with various amide groups at the 2-position, are critical for activity.[3]
Specifically, analogs bearing a naphth-1-ylmethyl group at the 5-position and cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position exhibited the highest growth inhibition of Histoplasma yeast.[3] This suggests that the mechanism of antifungal action likely involves a specific binding pocket where these bulky, hydrophobic groups can be accommodated.
Experimental Protocol: Antifungal Susceptibility Testing
A common method to assess the antifungal activity of novel compounds is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Antioxidant Properties: Scavenging Reactive Oxygen Species
Several 2-aminothiazole derivatives have been investigated for their antioxidant potential. The mechanism of action in this context often involves the scavenging of free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.
A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide radical scavenging methods.[4] The presence of electron-donating substituents on the aromatic ring attached to the oxadiazole moiety was found to enhance the radical scavenging potential, indicating that the electronic properties of the molecule play a crucial role in its antioxidant capacity.[4]
Experimental Workflow: DPPH Radical Scavenging Assay
This assay is a widely used method to evaluate the antioxidant activity of compounds.
Figure 1. Workflow for the DPPH radical scavenging assay.
Anticancer Potential: Targeting Cellular Proliferation
The 2-aminothiazole scaffold is also present in several approved anticancer drugs, such as dasatinib. This has spurred the development of novel 2-aminothiazole derivatives as potential antineoplastic agents. One study focused on designing and synthesizing a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib.[6]
The biological evaluation of these compounds revealed that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[6] This suggests that the mechanism of action could involve the inhibition of specific kinases that are crucial for the proliferation of these cancer cells. However, the study also highlighted that the pyrimidin-4-ylamino core of dasatinib is essential for its activity against non-leukemia cell lines, indicating that different structural motifs can confer selectivity for different cancer types.[6]
Proposed Mechanism of Action for this compound
Based on the available literature for structurally related 2-aminothiazole derivatives, a putative mechanism of action for this compound can be hypothesized. The presence of the aminomethyl group at the 5-position introduces a basic center and a potential site for hydrogen bonding, which could facilitate interactions with specific biological targets.[7]
Potential Molecular Targets and Signaling Pathways:
-
Kinase Inhibition: Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is plausible that this compound could target specific protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The aminomethyl group could potentially interact with the hinge region of the ATP-binding pocket of certain kinases.
-
Enzyme Inhibition (Non-kinase): The compound could also inhibit other classes of enzymes. For example, its structural features might allow it to bind to the active site of enzymes involved in microbial metabolism, explaining potential antimicrobial or antifungal effects.
-
Receptor Modulation: The molecule could act as a ligand for specific receptors, either as an agonist or an antagonist, thereby modulating downstream signaling cascades.
Signaling Pathway Hypothesis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | 2680543-06-8 | Benchchem [benchchem.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
synthesis and characterization of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make it a focal point of drug discovery efforts.[1][2] This guide provides a comprehensive technical overview of a proposed synthetic route and detailed characterization strategy for a key derivative, this compound. This compound serves as a valuable building block, incorporating a primary amine handle for further elaboration in synthetic schemes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Introduction: The Significance of the 2-Aminothiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of modern pharmacology.[1] Among these, the 2-aminothiazole ring is particularly noteworthy. Its rigid, planar structure and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for engaging with biological targets. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity.
The target molecule, this compound, is of particular interest. It possesses three key features:
-
The core 2-aminothiazole group, a known bioactive component.
-
A 4-methyl group , which can influence binding selectivity and metabolic stability.
-
A 5-aminomethyl group , which provides a reactive primary amine. This functional group is crucial for derivatization, allowing for the covalent attachment of other pharmacophores, linkers for antibody-drug conjugates, or solubilizing groups through amide bond formation or other standard transformations.
This guide outlines a robust and logical pathway to synthesize and definitively characterize this versatile chemical intermediate.
Proposed Synthetic Pathway
While numerous methods exist for constructing the 2-aminothiazole ring, the most common and reliable is the Hantzsch thiazole synthesis.[3] However, for this specific target, a more efficient strategy involves the functional group transformation of a commercially available, advanced intermediate. This approach minimizes the number of synthetic steps and avoids the handling of potentially unstable α-haloketones.
Our proposed route begins with 5-Acetyl-2-amino-4-methylthiazole , a readily available starting material.[4] The core challenge is the selective conversion of the acetyl group at the C5 position into an aminomethyl group. A highly effective and widely used method for this transformation is reductive amination .
Synthetic Workflow Overview
The synthesis is designed as a two-step process starting from the acetyl-substituted thiazole. The first step involves the formation of an oxime intermediate, which is then reduced in the second step to yield the desired primary amine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one oxime (Oxime Intermediate)
-
Rationale: The conversion of a ketone to an oxime is a standard, high-yielding reaction that serves two purposes. First, it activates the carbonyl position for reduction. Second, the nitrogen atom of the oxime becomes the nitrogen atom of the final aminomethyl group. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is an excellent solvent for both the starting material and the reagents.
-
Protocol:
-
To a stirred solution of 5-Acetyl-2-amino-4-methylthiazole (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).
-
Add pyridine (1.5 eq) dropwise to the suspension at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled reaction mixture into cold distilled water (3x the volume of ethanol used).
-
The oxime product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude oxime intermediate. Further purification is typically not necessary for the next step.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: The reduction of an oxime to a primary amine is a classic transformation. Several reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is a clean and effective method. Alternatively, a metal/acid system like zinc dust in acetic acid provides a cost-effective and robust laboratory-scale option. Acetic acid serves as both the solvent and the proton source for the reduction.
-
Protocol (Using Zinc/Acetic Acid):
-
Suspend the crude oxime intermediate (1.0 eq) from Step 1 in glacial acetic acid (15 mL per gram of oxime) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add zinc dust (4.0-5.0 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 20 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the oxime is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the Celite pad with additional acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Dissolve the residue in water and basify carefully with a cold, concentrated solution of sodium hydroxide (e.g., 6M NaOH) to a pH > 10, keeping the mixture in an ice bath.
-
The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a pure solid.
-
Comprehensive Characterization
Definitive structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed to provide an unambiguous characterization of the final product.
Characterization Workflow
The logical flow for characterization ensures that both the purity and the chemical structure of the synthesized compound are validated.
Caption: Logical workflow for the purification and characterization of the final product.
Predicted Spectroscopic Data
The following data are predicted based on known values for analogous thiazole structures and standard chemical shift principles.[5][6][7] The exact values must be confirmed experimentally.
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ ~ 6.8-7.2 (br s, 2H)δ ~ 3.7-3.9 (s, 2H)δ ~ 2.1-2.3 (s, 3H)δ ~ 1.5-2.0 (br s, 2H) | Protons of the 2-NH₂ group (exchangeable with D₂O).Protons of the 5-CH₂ (aminomethyl) group.Protons of the 4-CH₃ group.Protons of the 5-CH₂-NH₂ group (exchangeable with D₂O). |
| ¹³C NMR | δ ~ 168-170δ ~ 148-150δ ~ 115-118δ ~ 35-38δ ~ 12-14 | C2 (carbon bearing the amino group).C4 (carbon bearing the methyl group).C5 (carbon bearing the aminomethyl group).CH₂ of the aminomethyl group.CH₃ of the methyl group. |
| FT-IR (cm⁻¹) | ~3400-3200 (multiple bands)~2950-2850~1620-1640~1540-1560 | N-H stretching vibrations of both primary amine groups.C-H stretching of methyl and methylene groups.N-H scissoring (bending) vibration.C=N and C=C stretching vibrations of the thiazole ring. |
| Mass Spec. | m/z (M⁺) = 143.07m/z ~ 126 | Molecular ion peak for C₅H₉N₃S.Fragment corresponding to the loss of NH₃ (amine). |
Conclusion
This guide presents a well-grounded, logical, and technically sound approach for the . By leveraging a commercially available starting material and employing robust, high-yielding chemical transformations, this protocol offers an efficient pathway for obtaining this valuable synthetic intermediate. The detailed characterization plan ensures that the final product's identity, structure, and purity can be confirmed with a high degree of confidence. The availability of this building block opens avenues for the development of novel derivatives with potential applications across the spectrum of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
The Emergence of Aminomethyl-Methyl-Thiazole Compounds: A Technical Guide to Their Discovery, Synthesis, and Significance
Abstract
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific and highly promising subclass: aminomethyl-methyl-thiazole compounds. We will explore the historical context of their discovery, delve into the intricacies of their synthetic pathways, and illuminate the diverse pharmacological activities that position them as compelling candidates in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights into this important class of molecules.
Foundational Chemistry: The Thiazole Core
The thiazole ring's unique electronic configuration and aromaticity make it a versatile scaffold in drug design.[1] Its π-electrons are delocalized, creating a stable system with multiple reactive positions amenable to chemical modification.[1] This inherent reactivity allows for the strategic placement of various functional groups to modulate the compound's physicochemical properties and biological activity.
The presence of both a sulfur and a nitrogen atom imparts distinct chemical characteristics. The nitrogen atom at position 3 is basic and can be readily protonated, while the carbon at position 2 is susceptible to deprotonation by strong bases.[4] Electrophilic substitution typically occurs at the C5 position.[4][5] These properties have been exploited by medicinal chemists for decades to generate vast libraries of thiazole derivatives with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiretroviral activities.[1][2]
The Genesis of Aminothiazoles: A Historical Perspective
The history of thiazole chemistry is rich, with pioneering work by Hofmann and Hantzsch laying the groundwork for their synthesis.[2] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a prominent method for constructing the thiazole ring and is a foundational technique for producing 2-aminothiazoles.[5]
The introduction of an amino group at the 2-position of the thiazole ring proved to be a pivotal moment in the evolution of these compounds. 2-Aminothiazoles have demonstrated a remarkable spectrum of biological activities, establishing them as a "privileged scaffold" in medicinal chemistry.[6][7] This scaffold is present in numerous clinically approved drugs, including sulfathiazole (an early antibiotic), meloxicam (a non-steroidal anti-inflammatory drug), and dasatinib (a targeted cancer therapeutic).[2][5][8][9] The amino group provides a key interaction point for binding to biological targets and serves as a handle for further chemical elaboration.
Strategic Evolution: The Role of Methyl and Aminomethyl Substitutions
The development of aminomethyl-methyl-thiazole compounds represents a strategic refinement of the 2-aminothiazole core. The inclusion of a methyl group, often at the 4- or 5-position, can significantly influence the molecule's properties. Methyl groups can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. They can also provide steric bulk, influencing the compound's binding orientation and selectivity for its target.
The introduction of an aminomethyl group (-CH₂NH₂) at the 2-position, in place of a simple amino group, offers several advantages:
-
Increased Flexibility: The methylene spacer provides greater conformational flexibility, allowing for optimal positioning of the terminal amino group to form key interactions with a biological target.
-
Modified Basicity: The basicity of the amino group is altered compared to a directly attached 2-amino group, which can affect its ionization state at physiological pH and influence its binding properties.
-
Additional Derivatization Point: The primary amine of the aminomethyl group serves as a versatile point for further chemical modification, enabling the synthesis of diverse libraries of compounds with tailored properties.
Synthetic Pathways to Aminomethyl-Methyl-Thiazole Compounds
The synthesis of aminomethyl-methyl-thiazole compounds typically involves a multi-step approach, building upon established methods for thiazole ring formation. A common strategy involves the synthesis of a protected aminomethyl thioamide followed by a Hantzsch-type cyclization with a suitable α-haloketone.
General Synthetic Workflow
A representative synthetic workflow for preparing a 2-(aminomethyl)-4-methylthiazole derivative is outlined below. This process highlights the key transformations and the rationale behind the choice of reagents and protecting groups.
Caption: Generalized synthetic workflow for 2-(aminomethyl)-4-methylthiazole.
Detailed Experimental Protocol: Synthesis of 2-(Aminomethyl)thiazole Hydrochloride
The following protocol is adapted from established synthetic methodologies and provides a step-by-step guide for the laboratory-scale preparation of 2-(aminomethyl)thiazole hydrochloride.[10]
Step 1: Ammoniation of Boc-glycine ethyl ester to form Boc-glycinamide
-
Rationale: This step converts the ester into a primary amide, which is a necessary precursor for the subsequent thionation reaction.
-
Dissolve Boc-glycine ethyl ester in a solution of ammonia in methanol (e.g., 7N).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield crude Boc-glycinamide.
Step 2: Thionation of Boc-glycinamide to form Boc-aminoethanethioamide
-
Rationale: The amide is converted to a thioamide using a thionating agent like Lawesson's reagent. The thioamide is a key intermediate for the Hantzsch thiazole synthesis.
-
Dissolve Boc-glycinamide in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add Lawesson's reagent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hantzsch Cyclization with Bromoacetaldehyde to form 2-N-Boc-aminomethyl-thiazole
-
Rationale: This is the key ring-forming step where the thioamide reacts with an α-haloaldehyde to form the thiazole ring.
-
Dissolve Boc-aminoethanethioamide in a suitable solvent like ethanol or acetonitrile.
-
Add bromoacetaldehyde diethyl acetal and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography to obtain 2-N-Boc-aminomethyl-thiazole.[10]
Step 4: Deprotection to yield 2-(Aminomethyl)thiazole Hydrochloride
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the final primary amine as its hydrochloride salt, which is often more stable and easier to handle than the free base.
-
Dissolve the protected intermediate in a solution of hydrochloric acid in methanol or dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to precipitate the product.
-
Collect the solid by filtration and wash with a cold solvent like diethyl ether to obtain 2-(aminomethyl)thiazole hydrochloride.[10]
Pharmacological Significance and Applications
Aminomethyl-methyl-thiazole derivatives have emerged as a versatile class of compounds with a broad range of pharmacological activities. Their structural features allow them to interact with a variety of biological targets, making them attractive candidates for drug discovery programs.
Anticancer Activity
Many 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[1][8][9][11] The aminomethyl-methyl-thiazole scaffold can be decorated with various substituents to target specific kinases, inhibit cell cycle progression, or induce apoptosis in cancer cells. For instance, derivatives have shown promising activity against human lung cancer and glioma cell lines.[8] The ability to readily synthesize libraries of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.[11]
Antimicrobial and Antifungal Activity
The thiazole ring is a key component of many antimicrobial agents, including some penicillins.[2][4] Aminomethyl-methyl-thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][12] The presence of the aminomethyl group can enhance the compound's interaction with microbial targets, and modifications to this group can be used to tune the antimicrobial spectrum.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory effects.[7] The aminomethyl-methyl-thiazole core can serve as a template for the design of inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or various cytokines.
Central Nervous System (CNS) Applications
Thiazole derivatives have also been explored for their potential in treating CNS disorders.[13] The ability to modify the physicochemical properties of aminomethyl-methyl-thiazole compounds allows for the optimization of blood-brain barrier penetration, a critical factor for CNS-acting drugs.
The table below summarizes the diverse biological activities of aminomethyl-methyl-thiazole and related aminothiazole compounds.
| Biological Activity | Target/Mechanism of Action (Examples) | Reference(s) |
| Anticancer | Kinase inhibition, Cell cycle arrest, Apoptosis induction | [1][8][9][11] |
| Antibacterial | Inhibition of bacterial cell wall synthesis, DNA gyrase inhibition | [6][7] |
| Antifungal | Disruption of fungal cell membrane integrity | [2][6] |
| Anti-inflammatory | Inhibition of COX enzymes, Reduction of pro-inflammatory cytokines | [7] |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | [11][14] |
| Antiviral (HIV) | Inhibition of viral enzymes | [6] |
Future Directions and Conclusion
The discovery and development of aminomethyl-methyl-thiazole compounds represent a significant advancement in medicinal chemistry. This class of molecules, born from the rich history of thiazole chemistry, continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the thiazole core, combined with the strategic introduction of aminomethyl and methyl substituents, provides a powerful platform for the design of compounds with tailored pharmacological profiles.
Future research in this area will likely focus on:
-
Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries of aminomethyl-methyl-thiazole derivatives for screening against a wide range of biological targets.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design potent and selective inhibitors of specific enzymes or receptors.
-
Development of Novel Synthetic Methodologies: The exploration of more efficient and environmentally friendly methods for the synthesis of these compounds.
-
Exploration of New Therapeutic Areas: The investigation of aminomethyl-methyl-thiazole derivatives for their potential in treating a broader range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride - Google Patents [patents.google.com]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Abstract: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, member of this class: 5-Aminomethyl-4-methyl-thiazol-2-ylamine . While direct biological data for this compound is sparse, the extensive research on related 2-aminothiazole derivatives provides a robust foundation for predicting its therapeutic potential.[3][4] This document serves as a technical roadmap for researchers and drug development professionals, outlining a systematic approach to uncover and validate potential therapeutic targets for this promising molecule. We will explore four key therapeutic areas where 2-aminothiazoles have shown significant activity: oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Introduction: The Promise of the 2-Aminothiazole Core
The 2-aminothiazole nucleus is a versatile heterocyclic motif integral to drugs like the kinase inhibitor Dasatinib (anticancer), the PI3K inhibitor Alpelisib (anticancer), and the anti-inflammatory drug Meloxicam .[5][6] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, antioxidant, and cholinesterase inhibitory effects.[3][7][8] The specific structure of this compound, with its primary aminomethyl group at the C5 position, offers a key site for interaction with biological targets or for further chemical modification to explore structure-activity relationships (SAR).
This guide is structured to provide a hypothesis-driven framework for investigation. For each potential therapeutic application, we will propose putative molecular targets, detail robust experimental workflows for validation, and provide visual aids to clarify complex pathways and processes.
Potential Therapeutic Area I: Oncology
The development of novel anticancer agents is a critical global health priority, and 2-aminothiazole derivatives have emerged as a highly successful class of compounds in this arena.[5][9] Their mechanisms of action are diverse, ranging from potent enzyme inhibition to the induction of programmed cell death.[10][11]
Postulated Targets and Mechanisms
Based on the activities of established 2-aminothiazole drugs and investigational compounds, we can hypothesize several potential anticancer mechanisms for this compound:
-
Kinase Inhibition: The scaffold is central to numerous kinase inhibitors. Potential targets include tyrosine kinases like Src , Abl , and receptor tyrosine kinases such as EGFR and VEGFR , which are critical drivers of tumor growth and angiogenesis.[11]
-
PI3K/mTOR Pathway Inhibition: As a core component of Alpelisib, the 2-aminothiazole structure has proven effective in targeting the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5]
-
Induction of Apoptosis: Many 2-aminothiazole derivatives exert their cytotoxic effects by triggering apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins , shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[10]
-
Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing arrest at critical cell cycle checkpoints, such as G0/G1 or G2/M, preventing cellular division.[10]
Experimental Workflow for Anticancer Evaluation
A systematic, multi-stage approach is required to validate the anticancer potential and elucidate the mechanism of action.
Step-by-Step Protocols:
-
Cytotoxicity Screening (MTT Assay):
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
-
-
-
Cell Cycle Analysis:
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Treat cells with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
-
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) Data
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.9 |
| HCT-116 | Colon | 3.5 |
| K562 | Leukemia | 2.1 |
Visualizing Potential Pathways
Potential Therapeutic Area II: Infectious Diseases (Antifungal)
The shared eukaryotic nature of fungi and their hosts complicates antifungal drug development, making the discovery of novel agents with high selectivity a priority.[12] Aminothiazole derivatives have been identified as promising antifungal candidates, notably against pathogenic yeasts like Histoplasma capsulatum.[13]
Postulated Targets and Mechanisms
The primary targets for most clinically successful antifungal drugs are structures or pathways unique to fungi:
-
Ergosterol Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its synthesis pathway is a validated target. Key enzymes include 14-α-demethylase (the target of azole drugs) and squalene epoxidase (the target of allylamines).[14][15] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
-
Cell Wall Synthesis: The fungal cell wall, absent in human cells, is essential for viability. A key component is β-(1,3)-D-glucan, which is synthesized by the enzyme β-(1,3)-glucan synthase . This enzyme is the target of the echinocandin class of antifungals.[16]
Experimental Workflow for Antifungal Evaluation
-
Antifungal Susceptibility Testing:
-
Objective: To determine the compound's intrinsic antifungal activity.
-
Methodology: Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a serial dilution of the compound in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of a fungal pathogen (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible fungal growth.
-
-
-
Mechanism of Action - Ergosterol Pathway:
-
Objective: To investigate if the compound inhibits ergosterol biosynthesis.
-
Methodology (Sterol Quantification):
-
Grow fungal cells in the presence of sub-inhibitory concentrations of the compound.
-
Harvest the cells and perform a non-saponifiable lipid extraction using alcoholic potassium hydroxide and n-heptane.
-
Analyze the sterol composition of the extract using UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC-MS).
-
A decrease in the characteristic ergosterol peak and a potential accumulation of precursor sterols (like lanosterol) would indicate inhibition of the pathway.
-
-
Data Presentation
Table 2: Hypothetical Antifungal Activity (MIC) Data
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Cryptococcus neoformans | 2 |
| Aspergillus fumigatus | 8 |
| Histoplasma capsulatum | 1 |
Visualizing the Antifungal Target Pathway
Potential Therapeutic Area III: Inflammatory Disorders
Chronic inflammation is a key driver of numerous diseases. Several 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating conditions like arthritis and inflammatory bowel disease.[2][17]
Postulated Targets and Mechanisms
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a well-established anti-inflammatory strategy.
-
Cytokine Modulation: The compound could potentially suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells like macrophages.[18]
Experimental Workflow for Anti-Inflammatory Evaluation
-
In Vitro Macrophage-Based Assay:
-
Objective: To assess the compound's ability to suppress inflammatory responses in immune cells.
-
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (a key inflammatory mediator) using the Griess assay.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assays (ELISA).
-
-
-
Enzymatic Inhibition Assays:
-
Objective: To directly measure the inhibitory effect on key inflammatory enzymes.
-
Methodology: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These are typically fluorescence- or colorimetric-based assays that measure the peroxidase activity of the COX enzymes.
-
Potential Therapeutic Area IV: Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. Inhibiting the enzymes that break down acetylcholine—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) —is a primary therapeutic strategy.[18][19] Numerous thiazole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.[20][21]
Postulated Targets
-
Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.
-
Butyrylcholinesterase (BChE): A secondary enzyme that also hydrolyzes acetylcholine, its importance increases as Alzheimer's disease progresses.
Experimental Workflow for Cholinesterase Inhibition
Ellman's Spectrophotometric Method:
-
Objective: To quantify the inhibitory potency (IC50) of the compound against AChE and BChE.[19][21]
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.
-
Methodology:
-
In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.
-
Add the enzyme (AChE or BChE) and incubate briefly.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.
-
Synthesis and Future Directions
The synthesis of this compound can likely be achieved through established methods for 2-aminothiazole synthesis, such as the Hantzsch thiazole synthesis, followed by functional group manipulation at the C5 position.[5] A specific synthesis for the target molecule has been reported, providing a direct route for obtaining the necessary material for biological evaluation.[22]
Should initial screenings prove fruitful in any of the aforementioned therapeutic areas, the subsequent steps in the drug discovery pipeline would include:
-
Lead Optimization: Synthesizing analogs to establish a robust Structure-Activity Relationship (SAR) and improve potency, selectivity, and drug-like properties.[23][24][25]
-
In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of cancer, infectious disease, inflammation, or neurodegeneration.
-
ADMET Profiling: A comprehensive evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural foundation within the privileged 2-aminothiazole class provides a compelling rationale for its investigation as a potential therapeutic agent. The diverse biological activities associated with this scaffold strongly suggest that a systematic evaluation is warranted. This guide provides a comprehensive, evidence-based framework for researchers to begin this exploration, outlining the most promising therapeutic avenues and the specific, validated experimental protocols required to identify and characterize its molecular targets. The successful execution of this research plan could uncover a novel lead compound for the development of next-generation therapeutics.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. youtube.com [youtube.com]
- 16. Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids | Basicmedical Key [basicmedicalkey.com]
- 17. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 19. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. (PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole [research.amanote.com]
- 23. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
In Vitro Evaluation of 5-Aminomethyl-4-methyl-thiazol-2-ylamine Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview for the in vitro evaluation of 5-Aminomethyl-4-methyl-thiazol-2-ylamine derivatives, a promising class of compounds with diverse pharmacological potential. As researchers and drug development professionals, a robust and well-validated in vitro testing cascade is paramount for identifying and advancing lead candidates. This document moves beyond a simple recitation of protocols, offering insights into the causal logic behind experimental choices and emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility.
The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] The 2-aminothiazole scaffold, in particular, has garnered significant attention for its broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This guide will delineate key in vitro assays to explore these activities, providing not only step-by-step methodologies but also the scientific rationale that underpins each stage of the evaluation process.
Section 1: Anticancer Activity Evaluation
A primary focus for many thiazole derivatives is their potential as anticancer agents.[3][5] A comprehensive in vitro assessment of anticancer activity involves a multi-faceted approach, beginning with cytotoxicity screening and progressing to mechanistic studies to elucidate the mode of action.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating the anticancer potential of novel derivatives is to determine their effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.
Scientific Rationale: This assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.
Experimental Workflow:
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Data Presentation:
Summarize the cytotoxic activity of the derivatives in a clear and concise table.
| Compound ID | Test Cell Line | Incubation Time (h) | IC50 (µM)[3] |
| Derivative 1 | MCF-7 | 48 | [Example Value] |
| Derivative 2 | A549 | 48 | [Example Value] |
| ... | ... | ... | ... |
| Doxorubicin (Control) | MCF-7 | 48 | [Reference Value] |
Mechanistic Insights: Cell Cycle Analysis and Apoptosis Assays
Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action. Key questions to address include whether the compound induces cell cycle arrest or triggers programmed cell death (apoptosis).
Scientific Rationale: The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cell proliferation. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Scientific Rationale: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent tag (like FITC), can be used to detect these early apoptotic cells. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Section 2: Antimicrobial Activity Screening
The thiazole scaffold is also present in numerous antimicrobial agents.[6][7] Therefore, evaluating new derivatives for their antibacterial and antifungal properties is a logical step in their characterization.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Scientific Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value, the MIC, is a key indicator of the agent's potency.
Experimental Workflow:
Caption: General workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivatives in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | [Example Value] | [Example Value] | [Example Value] |
| Derivative 2 | [Example Value] | [Example Value] | [Example Value] |
| ... | ... | ... | ... |
| Ciprofloxacin (Control) | [Reference Value] | [Reference Value] | N/A |
| Fluconazole (Control) | N/A | N/A | [Reference Value] |
Section 3: Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole derivatives have been reported to inhibit various enzymes, including kinases, carbonic anhydrases, and monoamine oxidases.[8]
General Principles of In Vitro Enzyme Inhibition Assays
Scientific Rationale: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency of the inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
General Workflow:
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Specific Enzyme Inhibition Assay Examples
-
VEGFR-2 Kinase Assay: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a target for anticancer therapies. Kinase activity can be measured using luminescence-based assays that quantify ATP consumption.
-
Carbonic Anhydrase (CA) Inhibition Assay: CAs are involved in various physiological processes, and their inhibition has therapeutic applications. A common assay involves monitoring the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol.
-
Monoamine Oxidase (MAO) Inhibition Assay: MAOs are enzymes involved in the metabolism of neurotransmitters. Their inhibition is a strategy for treating neurological disorders. Assays often use specific substrates for MAO-A and MAO-B and measure the formation of a fluorescent or colored product.
Data Presentation for Enzyme Inhibition:
| Compound ID | Target Enzyme | IC50 (µM)[8] |
| Derivative 1 | VEGFR-2 | [Example Value] |
| Derivative 2 | Carbonic Anhydrase II | [Example Value] |
| ... | ... | ... |
| Sunitinib (Control) | VEGFR-2 | [Reference Value] |
| Acetazolamide (Control) | Carbonic Anhydrase II | [Reference Value] |
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic and scientifically rigorous approach. By employing the assays detailed in this guide, researchers can effectively screen for and characterize the biological activities of these compounds. The emphasis on understanding the underlying principles of each assay and incorporating appropriate controls will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process. Further exploration of structure-activity relationships, guided by the data obtained from these in vitro studies, will be crucial for the optimization of lead compounds and the ultimate identification of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of the 5-Aminomethyl-4-methyl-thiazol-2-ylamine Scaffold in Modulating Key Signaling Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Within this class, 5-Aminomethyl-4-methyl-thiazol-2-ylamine has emerged not as a direct signaling molecule, but as a critical building block in the synthesis of potent and selective inhibitors for key nodes in cellular signaling. This technical guide provides an in-depth exploration of this specific scaffold, detailing its application in the development of inhibitors for critical kinase targets, including Cyclin-Dependent Kinase 8 (CDK8), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Phosphoinositide 3-kinase (PI3K). We will dissect the synthetic strategies, delve into the mechanistic basis of target inhibition, and provide validated experimental protocols for assessing the activity of compounds derived from this versatile intermediate.
Part 1: The 2-Aminothiazole Core: A Foundation for Targeted Therapies
The therapeutic potential of a small molecule is often dictated by its core structure. The 2-aminothiazole ring is a prime example of a privileged scaffold, a molecular framework that can be decorated with various functional groups to create ligands for diverse protein families. Its prevalence in both natural products and synthetic drugs stems from its unique electronic properties and its capacity to form multiple, favorable interactions within protein binding pockets, such as hydrogen bonds and aromatic interactions.
This compound represents a particularly useful elaboration of this core. The primary amine at the 2-position and the aminomethyl group at the 5-position provide two key points for synthetic diversification, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity. The methyl group at the 4-position can also play a role in optimizing van der Waals interactions and influencing the overall conformation of the final molecule.
Part 2: A Versatile Intermediate in the Synthesis of Potent Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting several key kinases.
Targeting the CDK8-Mediator Complex in Oncology
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a crucial transcriptional co-regulator. Unlike other CDKs involved in cell cycle progression, CDK8 functions as a transcriptional switch, often implicated in the aberrant gene expression profiles of various cancers, including colorectal and breast cancer.
The this compound core is frequently utilized to construct potent CDK8 inhibitors. Typically, the 2-amino group is functionalized to interact with the hinge region of the kinase, a critical anchoring point for ATP-competitive inhibitors. The aminomethyl group at the 5-position can be elaborated to extend into the solvent-exposed region of the ATP binding pocket, allowing for the introduction of moieties that enhance solubility and selectivity.
Caption: Workflow for the development of CDK8 inhibitors.
This protocol outlines a common method for determining the IC50 value of a putative inhibitor against CDK8.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK8/CycC enzyme to a working concentration.
-
Prepare a substrate solution (e.g., a generic peptide substrate like AMARA).
-
Prepare ATP solution at a concentration close to the Kₘ for CDK8.
-
Serially dilute the test compound (derived from this compound) in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the CDK8/CycC enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Modulating Inflammatory Responses through IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of IRAK4 activity is linked to a variety of autoimmune and inflammatory diseases.
The this compound scaffold serves as a key component in the synthesis of IRAK4 inhibitors. The 2-amino group often forms a crucial hydrogen bond with a methionine residue in the hinge region of IRAK4. The aminomethyl side chain can be modified to occupy a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
This protocol describes a method to assess the functional consequence of IRAK4 inhibition in a cellular context.
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.
-
-
Compound Treatment:
-
Plate the cells and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of the IRAK4 inhibitor for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4) to activate the IRAK4 pathway.
-
-
Endpoint Measurement (Cytokine Release):
-
After an appropriate stimulation time (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of a downstream pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism. Hyperactivation of this pathway is one of the most common events in human cancers, making PI3K a high-priority target for drug development.
The this compound scaffold has been incorporated into the design of PI3K inhibitors. The 2-aminothiazole core can effectively occupy the adenine region of the ATP binding site of PI3K, while the side chains can be modified to achieve selectivity for different PI3K isoforms (α, β, γ, δ).
| Parameter | CDK8 Inhibitor | IRAK4 Inhibitor | PI3K Inhibitor |
| Target Pathway | Transcriptional Regulation | Innate Immunity / Inflammation | Cell Survival & Proliferation |
| Therapeutic Area | Oncology | Autoimmune Diseases, Sepsis | Oncology, Inflammatory Disorders |
| Typical IC50 Range | Low nM | Low to mid nM | Low to mid nM |
| Key Hinge Interaction | Yes (via 2-amino group) | Yes (via 2-amino group) | Yes (via 2-amino group) |
Table 1: Comparative overview of inhibitors derived from the this compound scaffold.
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation status of a key downstream effector, AKT.
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, A549).
-
Serum-starve the cells to reduce basal pathway activity.
-
Pre-treat the cells with the PI3K inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for 15-30 minutes to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-AKT (e.g., at Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
A potent PI3K inhibitor will show a dose-dependent decrease in the ratio of phospho-AKT to total AKT.
-
Part 3: Future Directions and Concluding Remarks
The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its true value lies not in its intrinsic biological activity, but in its synthetic tractability and its proven ability to serve as a foundation for potent and selective inhibitors of critical disease-related kinases. The examples of CDK8, IRAK4, and PI3K inhibitors highlight the versatility of this core structure.
Future research will likely expand the application of this scaffold to other kinase targets and potentially other enzyme families. A deeper understanding of the structure-activity relationships (SAR) for different target classes will enable more rational, in silico design of next-generation inhibitors. The continued exploration of the chemical space around this privileged core promises to yield novel therapeutic agents for a wide range of human diseases. The protocols and workflows described herein provide a robust framework for researchers to evaluate new compounds derived from this valuable chemical entity.
Methodological & Application
laboratory synthesis protocol for 5-Aminomethyl-4-methyl-thiazol-2-ylamine
An Application Note and Detailed Protocol for the Laboratory Synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Introduction
This compound is a heterocyclic amine containing a thiazole core, a structural motif of significant interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, and the presence of an aminomethyl group at the 5-position provides a key site for further functionalization or interaction with biological targets. This document provides a detailed, step-by-step protocol for the laboratory synthesis of this compound hydrochloride, based on established chemical literature.
The protocol herein is designed for researchers and scientists in organic and medicinal chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe synthesis.
Synthetic Strategy Overview
The synthesis of this compound hydrochloride proceeds through a two-step sequence starting from the commercially available 2-amino-4-methylthiazole. The overall strategy involves the introduction of a functionalized methyl group at the 5-position of the thiazole ring, which is then converted to the desired primary amine.
The key transformations are:
-
Chloromethylation of the 2-amino-4-methylthiazole at the C5 position.
-
Amination of the resulting 5-chloromethyl derivative to yield the final product.
This approach is an efficient way to introduce the aminomethyl moiety onto the electron-rich thiazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-methylthiazole | Reagent | Sigma-Aldrich |
| Paraformaldehyde | Reagent | Sigma-Aldrich |
| Concentrated Hydrochloric Acid | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Sodium Hydroxide | Pellets | Fisher Scientific |
| Hexamethylenetetramine | Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.
-
Paraformaldehyde is toxic if inhaled or ingested.
Step 1: Synthesis of 5-Chloromethyl-4-methyl-thiazol-2-ylamine hydrochloride
This step involves the chloromethylation of 2-amino-4-methylthiazole. The reaction proceeds by generating an electrophilic species from paraformaldehyde and hydrochloric acid, which then attacks the electron-rich C5 position of the thiazole ring.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylthiazole (1.14 g, 10 mmol).
-
Add concentrated hydrochloric acid (10 mL) to the flask. The mixture may warm up slightly as the amine salt forms.
-
Add paraformaldehyde (0.33 g, 11 mmol) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to obtain 5-chloromethyl-4-methyl-thiazol-2-ylamine hydrochloride.
Step 2: Synthesis of this compound dihydrochloride
The 5-chloromethyl intermediate is then converted to the final product via a Delépine reaction, followed by acidic hydrolysis. Hexamethylenetetramine serves as an ammonia equivalent.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 5-chloromethyl-4-methyl-thiazol-2-ylamine hydrochloride (1.63 g, 10 mmol) from Step 1 in a mixture of chloroform (20 mL) and ethanol (20 mL).
-
Add hexamethylenetetramine (1.40 g, 10 mmol) to the solution and stir the mixture at room temperature for 12-16 hours.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with diethyl ether.
-
To the collected solid, add a mixture of concentrated hydrochloric acid (10 mL) and ethanol (20 mL).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the quaternary ammonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound dihydrochloride.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the crystalline product.
-
NMR Spectroscopy:
-
¹H NMR should show characteristic peaks for the methyl group, the methylene group, and the thiazole proton.
-
¹³C NMR will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry: To confirm the molecular weight of the product.
Synthetic Workflow Diagram
Caption: Synthetic route for this compound dihydrochloride.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure the reaction temperature is maintained and extend the reaction time. |
| Product loss during work-up | Ensure the mixture is thoroughly cooled before filtration. | |
| Incomplete hydrolysis in Step 2 | Insufficient acid or heating | Ensure an adequate amount of concentrated HCl is used and maintain reflux for the specified time. |
| Product is an oil, not a solid | Impurities present | Attempt to purify by recrystallization from an appropriate solvent system (e.g., ethanol/ether). |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound dihydrochloride. By following the outlined steps and safety precautions, researchers can successfully prepare this valuable building block for further chemical exploration and drug discovery efforts. The provided characterization methods will ensure the identity and purity of the synthesized compound.
Application Notes and Protocols for the Investigation of 5-Aminomethyl-4-methyl-thiazol-2-ylamine in Cell-Based Assays
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This structural motif is present in a multitude of FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the generation of novel derivatives with potentially enhanced potency and selectivity for various biological targets.[1][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling and application of 5-Aminomethyl-4-methyl-thiazol-2-ylamine , a novel thiazole derivative, in foundational cell-based assays. Due to the nascent stage of research on this specific molecule, this guide establishes a comprehensive framework for its initial characterization. The protocols herein are designed to be self-validating, providing a robust starting point for investigating its potential cytotoxic, apoptotic, and cell cycle-disrupting effects.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine | [5] |
| Molecular Formula | C₅H₉N₃S | [5] |
| Molecular Weight | 143.21 g/mol | [5] |
| Canonical SMILES | CNC1=NC(=CS1)CN | [5] |
| Predicted Solubility | Good solubility in polar organic solvents like DMSO. Based on related aminothiazole compounds, it is expected to have moderate lipophilicity with a preference for aqueous phases. | [5] |
Part 1: Foundational Protocols - Handling and Preparation
Scientific rigor begins with the correct preparation of reagents. The following protocols ensure the stability, sterility, and accurate concentration of the test compound, which is critical for reproducible results.
Preparation of a 10 mM Master Stock Solution
The use of a concentrated master stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is standard practice for small molecules.[6][7][8] This approach minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts.
Rationale: DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media.[9] Preparing a high-concentration stock allows for serial dilutions and minimizes repeated weighing of small, potentially static-prone powder amounts.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL of a 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 143.21 g/mol × 1000 mg/g = 1.4321 mg
-
-
-
Weighing: Carefully weigh the calculated amount of the compound powder. To ensure all the powder is at the bottom, briefly centrifuge the vial before opening.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[6]
Preparation of Working Solutions and Vehicle Control
Working solutions are prepared by diluting the master stock in complete cell culture medium immediately before use.
Rationale: A crucial aspect of experimental design is the inclusion of a vehicle control. This control group is treated with the same concentration of the solvent (DMSO) as the experimental groups, allowing researchers to distinguish the effects of the compound from any effects of the solvent itself.[10][11] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to minimize cytotoxicity.[9][10][12]
Procedure:
-
Thaw a single aliquot of the 10 mM master stock solution at room temperature.
-
Perform serial dilutions in sterile, complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of the test compound to an equivalent volume of cell culture medium.
-
Always add the working solutions to the cells immediately after preparation.
Caption: Workflow for preparing a sterile master stock solution.
Part 2: Primary Screening - Cell Viability and Cytotoxicity
The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[14] The formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Cells of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 3: Mechanistic Insight - Apoptosis Detection
If a compound reduces cell viability, the next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis.
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[1][16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[1] By using both stains, populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished via flow cytometry.[18]
Caption: Cellular states distinguished by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1] Be sure to include single-stain controls (Annexin V only, PI only) for proper compensation setup.
Part 4: Deeper Mechanistic Analysis - Cell Cycle Progression
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the DNA content of a cell population using propidium iodide staining can reveal if a compound induces arrest at a specific phase (G0/G1, S, or G2/M).
Principle of Cell Cycle Analysis by PI Staining
Propidium Iodide (PI) is an intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[4][19] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their phase in the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.
Because PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that only DNA is stained.[4][19]
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with this compound
-
Cold 70% Ethanol
-
Cold 1X PBS
-
PI staining solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS)
-
RNase A solution (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[3][20] Fix the cells for at least 30 minutes on ice. (Cells can be stored at -20°C in ethanol for several weeks).[19]
-
Rehydration: Centrifuge the fixed cells and wash twice with cold 1X PBS to remove the ethanol.[3]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add the PI staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for In Vivo Studies with 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Introduction: Unveiling the In Vivo Potential of a Novel 2-Aminothiazole Derivative
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] 5-Aminomethyl-4-methyl-thiazol-2-ylamine, a member of this versatile class, presents a promising candidate for in vivo investigation. Its structural features, particularly the aminomethyl group, suggest potential for enhanced interactions with biological targets.[3] This document provides a comprehensive guide for researchers initiating in vivo studies with this compound, outlining a logical progression from preliminary safety and pharmacokinetic assessments to robust efficacy evaluations. The protocols described herein are designed to be adaptable based on the specific therapeutic hypothesis being tested, ensuring scientific rigor and the generation of reproducible data.
Pre-Clinical In Vivo Study Workflow
The successful in vivo evaluation of a novel compound like this compound necessitates a phased approach.[4][5] This workflow ensures that critical data on safety, tolerability, and drug disposition are gathered before committing to resource-intensive efficacy studies.
Figure 1: A phased workflow for the in vivo evaluation of this compound.
PART 1: Foundational In Vivo Studies
Compound Formulation and Administration
The initial and most critical step is the development of a suitable vehicle for in vivo administration. The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Testing: Assess the solubility of the compound in common biocompatible solvents (e.g., sterile saline, phosphate-buffered saline (PBS), 5% dextrose in water, dimethyl sulfoxide (DMSO), and solutions containing co-solvents like PEG400 or Tween 80).
-
Vehicle Selection Rationale: For initial studies, a solution is preferable to a suspension for ensuring dose uniformity. If DMSO is required for solubilization, the final concentration should be kept to a minimum (ideally <5% v/v) to avoid vehicle-induced toxicity. A common starting vehicle for many small molecules is a formulation of 10% DMSO, 40% PEG400, and 50% sterile water.
-
Stability Assessment: Once a lead vehicle is identified, the stability of the formulation should be assessed under the intended storage and handling conditions.
-
Route of Administration: The intraperitoneal (i.p.) route is often chosen for initial in vivo studies due to its relative ease and rapid systemic absorption.[6] Oral (p.o.) and intravenous (i.v.) routes should also be considered based on the therapeutic target and the compound's properties.
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
An MTD study is essential to identify a dose range that is safe for the animals and to inform the doses used in subsequent efficacy studies.[7]
Protocol 2: Dose-Escalation Study to Determine MTD
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with a small group size (n=3-5 per dose group).
-
Dose Selection: Based on in vitro cytotoxicity data (if available) or data from structurally similar thiazole compounds, select a starting dose. A common approach is to start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg).
-
Administration: Administer a single dose of this compound via the chosen route (e.g., i.p.). Include a vehicle-only control group.
-
Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and induces no more than mild, transient clinical signs of toxicity.
-
Histopathology: Given that some thiazole derivatives have been associated with liver toxicity, it is prudent to collect major organs (especially the liver) at the end of the study for histopathological analysis to identify any potential organ damage.[8][9]
| Parameter | Description |
| Animal Strain | C57BL/6 or BALB/c mice |
| Group Size | 3-5 animals per dose group |
| Route of Admin. | Intraperitoneal (i.p.) |
| Observation Period | 7-14 days |
| Key Endpoints | Mortality, body weight change, clinical signs, organ histopathology |
| MTD Definition | Highest dose with no mortality and <20% weight loss |
Table 1: Key Parameters for MTD Study Design
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7] This data is vital for designing an effective dosing schedule for efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy mice (n=3 per time point).
-
Dosing: Administer a single dose of this compound at a dose well below the MTD (e.g., 25% of MTD).
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Samples are typically collected via tail vein or retro-orbital bleeding, and plasma is prepared.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.
-
Data Analysis: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
PART 2: Efficacy Evaluation in a Disease-Relevant Model
The design of an efficacy study is entirely dependent on the hypothesized therapeutic application of this compound. Given the known activities of 2-aminothiazoles, potential applications include oncology and infectious diseases.[6][10]
Hypothetical Application: Anti-Tumor Efficacy
Rationale: Many 2-aminophenyl benzothiazoles have shown potent and selective anti-tumor properties, making this a logical starting point for efficacy testing.[6][11]
Protocol 4: Anti-Tumor Efficacy in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to allow for the growth of human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., a breast cancer line like MCF-7, which has shown sensitivity to other benzothiazoles) into the flank of the mice.[6]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (at one or two doses below the MTD)
-
Positive control (a standard-of-care chemotherapy for that tumor type)
-
-
Dosing Regimen: Based on the PK data, establish a dosing schedule (e.g., once daily, twice daily) to maintain drug exposure above a target concentration.
-
Efficacy Endpoints:
-
Primary: Tumor volume, measured with calipers 2-3 times per week. The study is typically terminated when tumors in the control group reach a predetermined size.
-
Secondary: Animal body weight (as a measure of toxicity), and tumor weight at the end of the study.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess biomarkers related to the hypothesized mechanism of action (e.g., apoptosis markers like cleaved caspase-3, or proliferation markers like Ki-67).
Figure 2: Workflow for a xenograft efficacy study.
Data Analysis and Interpretation
All in vivo studies should be designed with appropriate statistical power. Data should be analyzed using relevant statistical tests (e.g., t-tests, ANOVA) to determine the significance of any observed effects. For tumor growth studies, tumor growth inhibition (TGI) is a key metric to calculate.
Conclusion
The in vivo evaluation of this compound requires a systematic and hypothesis-driven approach. By first establishing a safe and effective dosing range through foundational MTD and PK studies, researchers can proceed with confidence to efficacy testing in relevant disease models. The protocols outlined in this guide provide a robust framework for these investigations, emphasizing scientific integrity and the generation of high-quality, reproducible data.
References
- 1. scribd.com [scribd.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [mlj.goums.ac.ir]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Applications of the 2-Aminothiazole Scaffold, Featuring 5-Aminomethyl-4-methyl-thiazol-2-ylamine, in Drug Discovery
Introduction: The 2-Aminothiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3] The compound 5-Aminomethyl-4-methyl-thiazol-2-ylamine (CAS No. 88768-40-5) is an exemplar of this structural class. While specific literature on this exact molecule is sparse, its structural features—a primary amine at the 2-position, a methyl group at the 4-position, and an aminomethyl group at the 5-position—suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. This document will serve as a comprehensive guide for researchers, providing insights into the potential applications of this compound and its analogs, along with detailed protocols for their evaluation in a drug discovery context.
Physicochemical Properties and Synthetic Overview
The 2-aminothiazole core is typically synthesized via the Hantzsch thiazole synthesis.[2][4] This method involves the condensation of a thiourea with an α-haloketone. For substituted derivatives like this compound, multi-step synthetic routes are often necessary, potentially involving the introduction of the aminomethyl group after the formation of the thiazole ring. A general synthetic approach is outlined below.
General Synthetic Workflow for 2-Aminothiazole Derivatives
Caption: Generalized synthetic workflow for producing substituted 2-aminothiazole compounds.
Potential Therapeutic Applications and Biological Activities
Derivatives of the 2-aminothiazole scaffold have been extensively investigated for a multitude of therapeutic applications.
Anticancer Activity
The 2-aminothiazole moiety is a core component of several approved and investigational anticancer agents, including the kinase inhibitor Dasatinib.[1] These compounds often function by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The aminomethyl group at the C5 position of this compound could serve as a crucial interaction point with target proteins, such as kinases, through hydrogen bonding.
Antimicrobial and Antifungal Properties
Thiazole derivatives have shown promise as antimicrobial and antifungal agents.[5][6][7] They can act by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with other vital cellular processes. The presence of amine functionalities in this compound could enhance its potential for antimicrobial activity by facilitating interactions with microbial targets.
Anti-inflammatory Effects
Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[8] This makes them attractive candidates for the development of novel treatments for chronic inflammatory diseases.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of this compound and its analogs.
Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 4.2 |
| Compound X | 1 | 85.3 ± 5.1 |
| Compound X | 10 | 42.1 ± 3.8 |
| Compound X | 50 | 15.7 ± 2.5 |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or analog) dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus | Compound Y | 16 |
| E. coli | Compound Y | >64 |
Hypothetical Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases. A plausible mechanism for a derivative of this compound could involve targeting a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the Akt signaling pathway by a 2-aminothiazole derivative.
Conclusion and Future Directions
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing immense potential across various therapeutic areas. While this compound itself requires further investigation, its structural characteristics make it an intriguing starting point for the design and synthesis of novel drug candidates. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to explore the therapeutic potential of this and related compounds. Future work should focus on synthesizing a library of derivatives based on this core structure and performing comprehensive in vitro and in vivo evaluations to identify lead compounds for further development.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 6. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide | Benchchem [benchchem.com]
- 8. 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide | 385373-24-0 | Benchchem [benchchem.com]
recommended solvents and concentrations for 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Introduction
5-Aminomethyl-4-methyl-thiazol-2-ylamine is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as antimicrobial and anticancer agents.[1][2] The presence of a primary amino group, a secondary amine, and the thiazole ring itself imparts specific physicochemical properties that are crucial for its handling and application in experimental settings. The aminomethyl group, in particular, can enhance interactions with biological targets through hydrogen bonding, making this compound a valuable building block for the synthesis of more complex bioactive molecules.[1]
This document provides a comprehensive guide to the recommended solvents and concentrations for this compound, based on the known properties of structurally related compounds. These protocols are designed to provide researchers, scientists, and drug development professionals with a reliable starting point for their experimental work.
Physicochemical Properties and Solubility Profile
While specific experimental data for this compound is not extensively documented, its solubility characteristics can be inferred from its structure and data from analogous compounds such as 2-aminothiazole and 2-amino-4-methylthiazole. The molecule possesses both hydrogen bond donors (amino groups) and acceptors (nitrogen and sulfur atoms in the thiazole ring), suggesting a propensity for solubility in polar solvents.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₅H₉N₃S | Based on chemical structure.[1] |
| Molecular Weight | 143.21 g/mol | Based on chemical structure.[1] |
| Appearance | Expected to be a solid, powder or crystalline. | Structurally similar compounds are solids at room temperature.[3][4] |
| Aqueous Solubility | Predicted to be high. | The presence of multiple nitrogen atoms and the aminomethyl substituent enhances hydrogen bonding with water. The related 2-aminothiazole has a water solubility of 100 g/L at 20°C.[1] |
| Organic Solvent Solubility | Predicted to be good in polar organic solvents. | Structurally related compounds show good solubility in methanol, ethanol, and ether.[1] |
| logP (Octanol/Water Partition Coefficient) | Predicted to be low (hydrophilic). | 2-aminothiazole has a logP of 0.380, and 2-amino-4-methylthiazole has a logP of 0.84, indicating a preference for aqueous phases.[1] |
Recommended Solvents for Stock Solutions:
The following table provides guidance on suitable solvents for preparing stock solutions of this compound. It is strongly recommended to perform a small-scale solubility test before preparing a large batch.
| Solvent | Type | Predicted Solubility | Recommended Starting Concentration | Notes |
| Water (aqueous buffers) | Polar Protic | High | 10-50 mM | The amine groups may allow for the formation of salts with acids (e.g., HCl) to further enhance aqueous solubility. Adjusting the pH may be necessary. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 10-100 mM | Caution: 2-aminothiazole derivatives have been reported to be unstable in DMSO at room temperature over extended periods, leading to discoloration and decomposition.[5] Prepare fresh solutions and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. |
| Ethanol (EtOH) | Polar Protic | Good | 10-50 mM | A good alternative to DMSO for many biological assays. Less toxic to cells than DMSO at higher concentrations. |
| Methanol (MeOH) | Polar Protic | Good | 10-50 mM | Can be used for stock preparation, but it is more volatile and toxic than ethanol. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | 10-50 mM | A strong polar aprotic solvent, useful if higher concentrations are required and solubility in other solvents is limited. |
Protocols for Solution Preparation
General Workflow for Solution Preparation
Caption: General workflow for preparing and storing solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 143.21 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 143.21 g/mol * (1000 mg / 1 g) = 1.4321 mg
-
-
Weighing: Carefully weigh out the calculated amount of the compound and place it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add the appropriate volume of DMSO to the tube. For 1.4321 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication in a water bath can be used to aid dissolution.
-
Storage:
-
Crucial Stability Note: Due to the potential for degradation of 2-aminothiazoles in DMSO at room temperature, it is imperative to handle the stock solution promptly.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
It is highly recommended to prepare fresh DMSO stock solutions for sensitive or long-term experiments.
-
Protocol 2: Preparation of a 10 mM Stock Solution in an Aqueous Buffer (e.g., PBS)
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M HCl (for pH adjustment, if necessary)
-
Calibrated analytical balance
-
Conical tubes or vials
-
Vortex mixer and/or magnetic stirrer
-
pH meter
Procedure:
-
Weighing: Weigh the required amount of the compound (e.g., 1.4321 mg for 1 mL of a 10 mM solution).
-
Initial Solubilization: Add approximately 80% of the final desired volume of PBS to the compound.
-
Mixing: Vortex or stir the solution. The compound is expected to be soluble in aqueous solutions, but gentle heating or sonication may be required.
-
pH Adjustment (Optional): If solubility is limited, check the pH of the solution. The amino groups of the compound are basic. Cautiously add small volumes of 1 M HCl to lower the pH, which may form the hydrochloride salt of the compound and enhance solubility. Monitor the pH to ensure it remains within a range compatible with your intended application.
-
Final Volume: Once the compound is fully dissolved, add PBS to reach the final desired volume and mix well.
-
Sterilization and Storage: For use in cell culture, sterile-filter the solution through a 0.22 µm filter. Aliquot and store at -20°C or -80°C. Aqueous solutions are generally more prone to microbial growth, so sterile handling is critical.
Application-Specific Recommendations
In Vitro Cell-Based Assays
-
Solvent Choice: Whenever possible, use a solvent with low cytotoxicity, such as ethanol or an aqueous buffer. If DMSO must be used, ensure the final concentration in the cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced artifacts.
-
Working Concentrations: The optimal concentration will be assay-dependent. A typical starting point for screening is in the range of 1 µM to 100 µM. A serial dilution from the stock solution should be prepared in the appropriate cell culture medium immediately before use.
Biochemical Assays (e.g., Enzyme Inhibition)
-
Solvent Compatibility: Ensure that the chosen solvent and its final concentration do not interfere with the assay components (e.g., enzyme activity, protein stability, detection reagents).
-
Concentration Range: For initial IC₅₀ determinations, a wide range of concentrations is recommended, for example, from nanomolar to high micromolar, depending on the expected potency of the compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[6]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
Application Notes and Protocols for the Safe Handling and Storage of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Preamble: A Note on Scientific Diligence
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a vital pharmacophore in numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[1][2] The specific compound, 5-Aminomethyl-4-methyl-thiazol-2-ylamine, is a functionalized derivative with high potential for use in drug discovery and development.
It is imperative for the user to note that comprehensive, peer-reviewed safety data specifically for this compound is not widely published. Therefore, this guide has been synthesized with the highest degree of scientific caution, extrapolating data from Safety Data Sheets (SDS) of structurally analogous compounds, including 2-aminothiazole, 2-amino-5-methylthiazole, and other aminothiazole derivatives.[3][4][5] This approach mandates that the compound be handled with the assumption that it carries the most severe hazards identified within its chemical class until specific data proves otherwise.
Section 1: Compound Identification and Synthesized Hazard Profile
This section outlines the known and inferred properties of the compound. The hazard profile is a conservative assessment based on available data for closely related molecules.
1.1: Chemical Identity and Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine | Standard Nomenclature |
| Molecular Formula | C₅H₉N₃S | Calculated |
| Molecular Weight | 143.21 g/mol | Calculated[6] |
| CAS Number | Not readily available. Treat as a novel or research chemical. | Internal Assessment |
| Appearance | Assumed to be a solid (crystalline or powder) at room temperature. | Analogy to similar thiazoles.[7] |
| Solubility | Expected to be soluble in water, alcohols, and diethyl ether.[7] | Analogy to 2-aminothiazole.[7] |
1.2: Consolidated Hazard Assessment
Based on the GHS classifications of its analogs, this compound should be treated as a hazardous substance.[3][4][8][9]
| GHS Pictogram | Hazard Class | Hazard Statement & Precautionary Action |
|
| Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage. [3] Wear corrosion-resistant gloves, clothing, and full face/eye protection. |
|
| Skin Sensitization / Irritation | H317: May cause an allergic skin reaction. [3] Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |
|
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. [4][8] Do not breathe dust/fume/gas/mist/vapors/spray. |
|
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. [3][4][5] Avoid release to the environment. Collect spillage. |
Section 2: Risk Mitigation and Engineering Controls
The primary directive for handling this compound is the minimization of exposure through a multi-layered safety approach.
-
Engineering Controls (First Line of Defense): All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood. The fume hood provides critical protection against inhalation of corrosive dust and vapors and contains potential spills.[3][10] An eyewash station and safety shower must be immediately accessible.[4][11]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. The area where the compound is handled must be clearly designated as a hazardous work zone with appropriate signage. Never work alone when handling this material.
-
Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. See the table below for a detailed checklist.
2.1: Mandatory Personal Protective Equipment (PPE)
| Body Part | Protection Required | Specification & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[3] |
| Eyes/Face | Safety goggles and face shield | Due to the severe eye damage risk (H314), safety glasses are insufficient. Full-coverage goggles and a face shield are required.[3][4] |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required. Ensure it is clean and replaced immediately if contaminated. |
| Respiratory | N95 Dust Mask (at minimum) | While the fume hood is the primary control, a properly fitted N95 respirator should be worn when weighing the solid to prevent inhalation of fine particles. |
Section 3: Standard Operating Protocols (SOPs)
These protocols are designed to be self-validating systems for ensuring user safety.
SOP-01: Weighing and Handling of Solid Compound
This protocol outlines the workflow for safely weighing the solid material.
Caption: Workflow for weighing this compound.
Detailed Steps & Causality:
-
Preparation:
-
Verify Fume Hood: Confirm the fume hood has been certified within the last year. Rationale: Ensures proper airflow to protect the user from inhaling hazardous dust.
-
Don PPE: Put on all required PPE as listed in Section 2.1. Rationale: Provides the essential barrier against skin and eye contact.[3]
-
Prepare Workspace: Line the fume hood surface with an absorbent, disposable liner. Place all necessary items (spatula, weigh boat, receiving vessel) inside the hood. Rationale: Contains any minor spills and simplifies decontamination.
-
-
Handling:
-
Weighing: Use an anti-static weigh boat or glassine paper. Tare the balance with the empty boat. Carefully add the compound using a clean spatula. Avoid creating airborne dust. Rationale: Minimizes the generation of inhalable particles.
-
Transfer: Gently tap the weigh boat to transfer the solid into the designated receiving vessel. Rationale: A controlled transfer prevents accidental dispersal of the compound.
-
-
Cleanup:
-
Decontaminate: Wipe the spatula and any affected surfaces with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[12] Place the wipes in a designated hazardous waste bag.
-
Waste Disposal: The disposable liner, weigh boat, and contaminated gloves must be disposed of as hazardous chemical waste.[5]
-
Doff PPE: Remove PPE in the reverse order it was put on, ensuring the contaminated outer surfaces are not touched.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
SOP-02: Emergency Procedures for Spills and Exposures
Rapid and correct response is critical.
Caption: Decision tree for spill and exposure response.
First Aid (In Case of Exposure):
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for an ophthalmologist immediately.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[3][4]
Section 4: Storage and Waste Management
Proper long-term storage and disposal are critical for laboratory safety and environmental protection.
4.1: Storage Conditions
-
Container: Keep the compound in a tightly sealed, clearly labeled container. Polyethylene or polypropylene containers are suitable.[5]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][11] Keep away from heat, sparks, and open flames as combustible vapors may form upon intense heating.[3]
-
Security: Store in a locked cabinet or area with restricted access.[13]
4.2: Waste Disposal
-
Classification: All waste containing this compound (including empty containers, contaminated PPE, and spill cleanup materials) must be treated as hazardous waste.
-
Procedure:
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Under no circumstances should this chemical or its waste be disposed of down the drain, as it is very toxic to aquatic life.[4][5]
-
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tcichemicals.com [tcichemicals.com]
Application Note: Development of a High-Throughput Screen for Novel Inhibitors of the JAK2 Signaling Pathway Using 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Abstract
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of cytokine signaling and are implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2][3] This application note provides a comprehensive guide for the development and implementation of a robust, high-throughput screening (HTS) campaign to identify novel inhibitors of JAK2, using 5-Aminomethyl-4-methyl-thiazol-2-ylamine as a representative test compound from a 2-aminothiazole library. We detail a luminescence-based ATP depletion assay, a proven and reliable method for screening kinase inhibitors, from initial assay development and optimization to large-scale screening and hit validation.[4][5][6] The protocols and workflows described herein are designed to ensure scientific rigor and data reproducibility, providing a solid foundation for identifying promising lead compounds for further drug development.
Introduction: The Rationale for Targeting JAK2
The JAK-STAT signaling pathway is a crucial cellular communication route that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][7] The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of receptor-associated JAKs.[8] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to modulate gene expression.[2] Dysregulation of the JAK-STAT pathway, often due to mutations or aberrant activation of JAKs, is a key driver in numerous diseases, including rheumatoid arthritis, psoriasis, and various cancers.[3][8]
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds with antibacterial, antifungal, and anticancer properties. The structural features of this compound, particularly the aminomethyl group, suggest potential for interaction with biological targets like the ATP-binding pocket of kinases.[9] Therefore, screening a library of such compounds against a well-validated kinase target like JAK2 presents a promising strategy for discovering novel therapeutic agents.
This guide will walk through the process of setting up a high-throughput screen for JAK2 inhibitors, using a luminescence-based ATP depletion assay. This "mix-and-read" format is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[4][10][11]
The JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling cascade.
Assay Principle: Luminescence-Based ATP Depletion
The core of our HTS is a biochemical assay that measures the activity of JAK2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The Kinase-Glo® assay is a prime example of this technology.[4][12] The principle is straightforward:
-
Kinase Reaction: Recombinant JAK2 enzyme, a specific substrate peptide, and ATP are incubated in the presence of a test compound (e.g., this compound). If the compound is an inhibitor, it will reduce the rate of ATP consumption by JAK2.
-
ATP Detection: After a set incubation period, a reagent containing a thermostable luciferase and its substrate, luciferin, is added. The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
Signal Interpretation: The intensity of the light produced is directly proportional to the amount of ATP remaining in the well. Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal signifies high kinase activity (no inhibition).[13][14]
This inverse relationship between kinase activity and luminescent signal provides a clear and robust readout for identifying inhibitors.[11]
Caption: Principle of the luminescence-based kinase assay.
Assay Development and Optimization
Before embarking on a full-scale HTS, the assay must be meticulously optimized and validated to ensure its robustness and reliability.[10] This involves miniaturizing the assay to a 384- or 1536-well format and systematically testing key parameters.
Protocol 1: JAK2 Assay Optimization
This protocol outlines the steps to determine optimal concentrations of JAK2 enzyme and ATP.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly-Glu-Tyr (4:1) substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of JAK2 enzyme in assay buffer.
-
In a 384-well plate, add 5 µL of each enzyme dilution.
-
Add 5 µL of a fixed, saturating concentration of the substrate peptide (e.g., 0.2 mg/mL).
-
Initiate the reaction by adding 5 µL of a fixed ATP concentration (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 15 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Goal: Identify the enzyme concentration that results in approximately 50-80% ATP consumption, providing a sufficient signal window.
-
-
ATP Titration:
-
Using the optimal JAK2 concentration determined above, perform a similar titration with varying concentrations of ATP (e.g., from 1 µM to 100 µM).
-
Goal: Determine the ATP concentration that is close to the Michaelis-Menten constant (Km) for JAK2. Screening at the Km for ATP enhances the sensitivity for detecting ATP-competitive inhibitors.
-
Assay Validation: The Z'-Factor
The quality of an HTS assay is statistically validated using the Z'-factor.[15][16] This metric accounts for both the dynamic range of the assay and the variability of the data. The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
Where:
-
Mean_max: Mean signal of the high control (low kinase activity, e.g., no enzyme or a known potent inhibitor).
-
SD_max: Standard deviation of the high control.
-
Mean_min: Mean signal of the low control (high kinase activity, e.g., DMSO vehicle).
-
SD_min: Standard deviation of the low control.
An assay is considered robust and suitable for HTS if it consistently yields a Z'-factor > 0.5 .[15][17][18]
| Assay Quality | Z'-Factor Value |
| Excellent | 0.5 to 1.0[17] |
| Marginal | 0 to 0.5[17] |
| Unsuitable | < 0[17] |
High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed for efficiency and reproducibility.[4]
Caption: A typical high-throughput screening workflow.
Protocol 2: Primary HTS for JAK2 Inhibitors
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library (including this compound) into 384-well assay plates. Each plate should also contain positive (e.g., a known JAK2 inhibitor like Ruxolitinib) and negative (DMSO vehicle) controls.
-
Reagent Addition: Add 10 µL of a solution containing the pre-determined optimal concentrations of JAK2 and substrate peptide to all wells.
-
Initiate Reaction: Add 5 µL of the optimal ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Signal Development: Add 15 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify true "hits."[19]
-
Data Normalization: Raw luminescence values are normalized to the plate controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (Signal_compound - Mean_min) / (Mean_max - Mean_min)
-
Hit Selection: A "hit" is defined as a compound that produces a statistically significant effect. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls (DMSO).[19] For example, compounds exhibiting >50% inhibition might be selected as primary hits.
Hit Confirmation and Characterization
Primary hits must be validated through a series of secondary assays to eliminate false positives and confirm their activity.[20]
-
Re-testing: Primary hits are re-tested in the same assay to confirm their activity.
-
Dose-Response Analysis (IC₅₀ Determination): Confirmed hits are tested over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[21] This is a critical parameter for comparing the potency of different compounds.[21][22] The IC₅₀ is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.[9][23][24]
Protocol 3: IC₅₀ Determination
Procedure:
-
Prepare serial dilutions of the confirmed hit compound (e.g., this compound).
-
Perform the JAK2 kinase assay as described in Protocol 2, with each concentration of the compound tested in triplicate.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Primary Screen (% Inhibition) | IC₅₀ (µM) |
| This compound | 85.2 | 1.5 |
| Analogue A | 78.9 | 3.2 |
| Analogue B | 23.4 | > 50 |
| Ruxolitinib (Control) | 98.5 | 0.005 |
Hypothetical data for illustrative purposes.
Conclusion
The successful execution of a high-throughput screening campaign is a cornerstone of modern drug discovery. By following the detailed protocols and workflows outlined in this application note, researchers can effectively develop and validate a robust luminescence-based assay for the identification of novel JAK2 inhibitors. The systematic approach, from assay optimization and validation using the Z'-factor to primary screening and hit confirmation with IC₅₀ determination, ensures the generation of high-quality, reproducible data. The 2-aminothiazole scaffold, represented here by this compound, serves as a promising starting point for the discovery of new chemical entities that could be developed into next-generation therapeutics for a range of debilitating diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. Janus kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. promega.co.uk [promega.co.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of kinase inhibitors by an ATP depletion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. assay.dev [assay.dev]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 24. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Introduction: The Critical Role of Purity in Thiazole Moieties for Drug Discovery
5-Aminomethyl-4-methyl-thiazol-2-ylamine is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The presence of primary amine functionalities and the thiazole core makes it a versatile scaffold for constructing compounds targeting a range of biological targets. However, the synthetic routes to this compound can yield a variety of impurities, including starting materials, reagents, and side-products. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and compromise the biological activity and safety of the final drug candidates. Therefore, robust and efficient purification strategies are paramount to ensure the high purity of this compound for its use in research and drug development.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, drawing upon established methodologies for analogous aminothiazole compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. Based on common synthetic routes for aminothiazoles, the crude product may contain:
-
Unreacted Starting Materials: Such as α-haloketones and thiourea derivatives.
-
Reaction Intermediates: Incompletely cyclized or substituted intermediates.
-
Side-Products: Resulting from over-alkylation, dimerization, or rearrangement reactions.
-
Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis.
A preliminary analysis of the crude product by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the major impurities and select the most appropriate purification strategy.
Purification Strategies: A Multi-pronged Approach
Due to the basic nature of the amino groups in this compound, a combination of purification techniques is often most effective. The following sections detail protocols for acid-base extraction, recrystallization, and column chromatography.
Acid-Base Extraction: Leveraging Differential Solubility
Acid-base extraction is a powerful technique for separating basic compounds like this compound from neutral or acidic impurities[1][2][3]. The principle lies in the conversion of the water-insoluble free base into a water-soluble salt by treatment with acid.
Causality of Experimental Choices: The choice of acid and base is critical. A dilute strong acid like hydrochloric acid is used to protonate the basic amine groups, rendering the molecule soluble in the aqueous phase. Subsequently, a base is used to neutralize the acid and regenerate the free base, causing it to precipitate from the aqueous solution or be extracted back into an organic solvent.
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic target compound will move into the aqueous layer as its hydrochloride salt, while neutral impurities will remain in the organic layer. Repeat the extraction twice to ensure complete transfer.
-
Separation of Layers: Carefully separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the pH is basic (pH 8-9). This will deprotonate the hydrochloride salt and precipitate the free base of this compound.
-
Extraction of Pure Product: Extract the now neutral, purified compound from the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or DCM). Repeat the extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Diagram 1: Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity[4][5]. The selection of an appropriate solvent system is the most critical parameter for successful recrystallization.
Causality of Experimental Choices: An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aminothiazoles, polar protic solvents or their mixtures are often suitable.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good starting point for aminothiazoles[2]. |
| Isopropanol | Another effective alcohol for recrystallizing similar compounds. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in the potential solvents listed in Table 1 to identify the most suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
Column Chromatography: For Challenging Separations
When dealing with complex mixtures or impurities with similar solubility profiles to the target compound, column chromatography is the method of choice.
Causality of Experimental Choices: The selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is crucial for achieving good separation. Due to the basic nature of the aminothiazole, it may interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this issue.
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Mobile Phase System | Ratio (v/v) | Modifier |
| Dichloromethane/Methanol | 98:2 to 90:10 | 0.1-1% Triethylamine |
| Ethyl Acetate/Hexane | Gradient | 0.1-1% Triethylamine |
| Diethyl Ether | 100% | 0.1-1% Triethylamine |
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram 3: Column Chromatography Workflow
Caption: General workflow for the purification of this compound by column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. This can be achieved using the following techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. An adapted reverse-phase HPLC method can be used for this purpose[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities with distinct spectral signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its utilization for research and drug development. The choice of the most suitable purification technique depends on the nature and quantity of impurities present in the crude product. A systematic approach, often involving a combination of acid-base extraction, recrystallization, and/or column chromatography, will yield a product of high purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to achieve their purification goals, ensuring the quality and reliability of their scientific endeavors.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Amino-5-methyl-thiazole | SIELC Technologies [sielc.com]
Application Notes and Protocols for 5-Aminomethyl-4-methyl-thiazol-2-ylamine as a Novel Chemical Probe
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including approved therapeutics.[1][2] This document provides a comprehensive guide to the characterization and application of a novel 2-aminothiazole derivative, 5-Aminomethyl-4-methyl-thiazol-2-ylamine (hereafter designated as AMT-21 ), as a chemical probe. While this specific molecule is presented here as a novel investigational tool, the principles and protocols described are broadly applicable to the study of other 2-aminothiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this important class of compounds. We will focus on its hypothetical application as an inhibitor of a crucial oncogenic kinase, "Target Kinase X" (TK-X), which will serve as a representative model for a typical drug discovery workflow.
Introduction to this compound (AMT-21)
The 2-aminothiazole scaffold is a key pharmacophore in numerous clinically significant drugs, such as the kinase inhibitor Dasatinib.[1][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The versatility of the 2-aminothiazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.
AMT-21 is a novel derivative featuring an aminomethyl group at the 5-position and a methyl group at the 4-position. These substitutions are hypothesized to provide key interaction points with biological targets and influence the compound's overall physicochemical properties. Based on the well-documented role of 2-aminothiazoles as kinase inhibitors, we propose that AMT-21 acts as an inhibitor of TK-X, a hypothetical serine/threonine kinase implicated in cell cycle progression and tumorigenesis.[6][7]
Our Core Hypothesis: AMT-21 selectively inhibits TK-X, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on TK-X signaling. This guide will provide the necessary protocols to test this hypothesis and characterize AMT-21 as a chemical probe.
Proposed Biological Target and Signaling Pathway
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[7][8] Some have been shown to be ATP-competitive inhibitors, while others, such as certain inhibitors of protein kinase CK2, act through an allosteric mechanism.[6][9] For the purpose of this guide, we will hypothesize that AMT-21 is an ATP-competitive inhibitor of TK-X.
The proposed signaling pathway involving TK-X is depicted below:
Figure 1: Hypothesized signaling pathway of Target Kinase X (TK-X) and the inhibitory action of AMT-21.
Synthesis of this compound (AMT-21)
The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[1][10] This method involves the condensation of an α-haloketone with a thiourea derivative. A plausible synthetic route for AMT-21 would involve a multi-step process starting from a suitable precursor, followed by functional group manipulations to introduce the aminomethyl group.
A generalized workflow for the synthesis of a 2-aminothiazole core is as follows:
Figure 2: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Experimental Protocols
The following protocols are designed to characterize the activity of AMT-21 as a chemical probe for TK-X.
Biochemical Assay: In Vitro Kinase Inhibition Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC50) of AMT-21 against purified TK-X.
Materials:
-
Purified recombinant TK-X enzyme
-
Specific peptide substrate for TK-X
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
AMT-21 stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of AMT-21 in kinase buffer. The final concentrations should typically range from 100 µM to 1 nM. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
5 µL of diluted AMT-21 or vehicle control.
-
5 µL of a solution containing TK-X enzyme and peptide substrate in kinase buffer.
-
-
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for TK-X if known.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection of Kinase Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence on a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the AMT-21 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| AMT-21 | TK-X | 0.5 |
| Staurosporine (Control) | TK-X | 0.01 |
Cell-Based Assays
This assay determines the cytotoxic effect of AMT-21 on a cancer cell line known to express TK-X (e.g., a human leukemia cell line like K562 or a lung cancer cell line like A549).[3]
Materials:
-
TK-X-expressing cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AMT-21 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of AMT-21 (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
This assay verifies that AMT-21 inhibits the phosphorylation of a known downstream substrate of TK-X in cells.
Materials:
-
TK-X-expressing cancer cell line
-
AMT-21
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate (specific for the TK-X phosphorylation site), anti-total-substrate, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of AMT-21 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the specified primary and secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at different concentrations of AMT-21 .
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
Given the known antimicrobial properties of many 2-aminothiazole derivatives, it is prudent to evaluate the antimicrobial activity of AMT-21 .[4][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
AMT-21 stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of AMT-21 in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of AMT-21 that completely inhibits visible bacterial growth.
Selectivity and Off-Target Effects
A good chemical probe should be selective for its intended target. The selectivity of AMT-21 should be assessed by screening it against a panel of other kinases. This is crucial as off-target effects can lead to misinterpretation of experimental results.[12] For example, some 2-aminothiazole derivatives have shown activity against multiple kinases.[12]
Recommended Approach:
-
Utilize a commercial kinase profiling service to test AMT-21 at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.
-
Follow up with IC50 determination for any kinases that show significant inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the characterization of This compound (AMT-21) as a chemical probe. The described protocols for biochemical and cell-based assays will enable researchers to validate its hypothesized activity as a TK-X inhibitor. The 2-aminothiazole scaffold remains a highly promising area for drug discovery.[3][8] Further studies on AMT-21 could involve lead optimization to improve potency and selectivity, as well as in vivo studies to assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Welcome to the technical support center for the synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we provide insights grounded in chemical principles and field-proven experience to help you navigate the complexities of this synthesis.
The primary and most established route to this and similar 2-aminothiazole structures is the Hantzsch Thiazole Synthesis .[1][2][3][4] This method involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the synthesis logically proceeds in two main stages:
-
Stage 1: Hantzsch Cyclization: Reaction of an appropriate α-haloketone with thiourea to form the protected 2-amino-4-methyl-5-(phthalimidomethyl)thiazole. The use of a phthalimide protecting group for the aminomethyl moiety is crucial to prevent side reactions.
-
Stage 2: Deprotection: Removal of the phthalimide group to liberate the final product, this compound.
This guide is structured to address specific problems you may encounter during these stages.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of the Thiazole Ring (Stage 1)
You've reacted your α-haloketone (e.g., 1-chloro-3-(phthalimidomethyl)butan-2-one) with thiourea, but TLC analysis shows mostly starting material or a complex mixture of unidentified spots.
Potential Cause A: Poor Quality or Reactivity of the α-Haloketone The α-haloketone is a critical starting material. Its stability and purity directly impact the success of the cyclization.
-
Scientific Rationale: The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon bearing the halogen.[5] If the halogen is not sufficiently activated or if the ketone has degraded, this initial step will fail. α-haloketones can be unstable and may decompose upon storage, especially if exposed to moisture or light.
-
Recommended Actions:
-
Verify Purity: Check the purity of the α-haloketone by ¹H NMR and TLC before use. Look for signs of degradation, such as discoloration or the presence of new impurity spots.
-
Use Freshly Prepared Reagent: If possible, synthesize the α-haloketone immediately before the Hantzsch reaction. The synthesis often involves the halogenation of the corresponding ketone (e.g., 1-(phthalimidomethyl)butan-2-one).
-
Consider Halogen Choice: α-bromoketones are generally more reactive than α-chloroketones and may lead to higher yields or allow for milder reaction conditions.[6][7] If using a chloro-ketone yields poor results, consider synthesizing the bromo-analog.
-
Potential Cause B: Suboptimal Reaction Conditions The balance of temperature, solvent, and reaction time is critical for efficient cyclization and to minimize byproduct formation.
-
Scientific Rationale: The reaction involves both nucleophilic substitution and a subsequent dehydration/condensation step to form the aromatic thiazole ring.[5][8] Insufficient heat may stall the reaction at an intermediate stage, while excessive heat can lead to polymerization or decomposition of thiourea and other reagents. The solvent must be able to dissolve the reactants and facilitate the polar transition states.
-
Recommended Actions:
-
Solvent Selection: Ethanol is a commonly used and effective solvent.[3][9] It provides good solubility for both thiourea and many α-haloketones. For less reactive substrates, a higher boiling point solvent like DMF may be beneficial.
-
Temperature Control: The reaction is typically performed at reflux in ethanol (around 78°C).[3] Monitor the reaction progress by TLC (e.g., every 1-2 hours). If the reaction is sluggish, a modest increase in temperature or a switch to a higher-boiling solvent might be necessary.
-
Reaction Time: Typical reaction times range from 3 to 12 hours. Pushing the reaction for too long can decrease yield due to byproduct formation. Stop the reaction once the limiting reagent is consumed as indicated by TLC.
-
Potential Cause C: Incorrect Stoichiometry or Order of Addition Using an incorrect ratio of reactants can leave starting material unreacted or lead to side reactions.
-
Scientific Rationale: The reaction proceeds in a 1:1 molar ratio.[5] However, using a slight excess of the more stable and easily removable reactant, typically thiourea (e.g., 1.1 to 1.5 equivalents), can help drive the reaction to completion.[5]
-
Recommended Actions:
-
Use a Slight Excess of Thiourea: Employing a small excess of thiourea is a common practice to ensure the complete consumption of the more valuable α-haloketone.[5]
-
Standard Order: Typically, the α-haloketone is added to a solution of thiourea in the chosen solvent.
-
| Parameter | Recommendation | Rationale |
| α-Haloketone | Use freshly prepared or verified pure reagent. Consider bromo- over chloro- for higher reactivity. | Ensures the key electrophile is active and present. Bromo is a better leaving group. |
| Solvent | Ethanol (reflux) | Good solubility for reactants, appropriate boiling point for the reaction. |
| Temperature | Reflux (typically 70-80°C) | Provides sufficient energy for cyclization and dehydration without causing degradation. |
| Stoichiometry | 1.1 - 1.5 equivalents of Thiourea | Drives the reaction to completion by ensuring the α-haloketone is fully consumed. |
Problem 2: Difficulty with Phthalimide Deprotection (Stage 2)
You have successfully synthesized the protected thiazole, but the final deprotection step to yield the free amine is proving difficult, resulting in low yields or failure to remove the group.
Potential Cause A: Use of Harsh, Ineffective Deprotection Reagents The traditional method for phthalimide deprotection, hydrazinolysis (using hydrazine, NH₂NH₂), can be problematic for certain substrates.
-
Scientific Rationale: While effective, hydrazine can sometimes lead to the formation of stable phthalhydrazide byproducts that are difficult to remove. Furthermore, hydrazine can be incompatible with other functional groups in the molecule. For heterocyclic systems, harsh basic or acidic conditions can lead to ring-opening or other side reactions.
-
Recommended Actions:
-
Alternative Mild Deprotection: A highly effective and milder alternative to hydrazinolysis is a two-stage, one-flask method using sodium borohydride (NaBH₄) followed by acetic acid.[10][11][12]
-
Mechanism of Mild Method: NaBH₄ selectively reduces one of the imide carbonyls to a hydroxyl group. Subsequent acidification with acetic acid catalyzes intramolecular lactonization, releasing the free primary amine and phthalide, a byproduct that is easily removed by extraction.[10][11] This method avoids harsh reagents and often gives cleaner products with higher yields.
-
Optimized Deprotection Protocol (Ganem Method)
This protocol is adapted from the work of Osby, Martin, and Ganem.[11][12]
-
Reduction: Dissolve the N-phthalimidomethyl thiazole derivative (1 eq.) in a suitable solvent like 2-propanol or ethanol. Add sodium borohydride (NaBH₄, ~2-3 eq.) portion-wise at room temperature. Stir for 2-4 hours or until TLC indicates consumption of the starting material.
-
Acidification & Lactonization: Carefully add glacial acetic acid to the reaction mixture. Foaming will occur. Once the addition is complete, heat the mixture to approximately 60-80°C for 1-2 hours to drive the lactonization.[10]
-
Workup: After cooling, the product can be isolated. A typical workup involves neutralizing the mixture, extracting the aqueous layer to remove the phthalide byproduct, and then isolating the desired amine, potentially through crystallization or chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of my target molecule? A1: The synthesis follows a well-established pathway:
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the carbon bearing the halogen on the α-haloketone.
-
Intermediate Formation: This forms a key acyclic intermediate.
-
Cyclization: An intramolecular reaction occurs where one of the nitrogen atoms of the thiourea moiety attacks the ketone's carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily dehydrates (loses a molecule of water) to form the stable, aromatic thiazole ring.
Q2: My reaction mixture turns dark brown/black during the cyclization. Is this normal? A2: Significant darkening can indicate decomposition or polymerization, which will lower your yield. This is often caused by excessive heat or the presence of impurities. Ensure your starting materials are pure and maintain a controlled reflux temperature. If the problem persists, consider running the reaction at a slightly lower temperature for a longer period.
Q3: How do I best purify the final this compound product? A3: The final product is a primary amine, which can make column chromatography challenging due to potential tailing on silica gel. Consider these options:
-
Acid-Base Extraction: As a basic compound, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities (like phthalide from the deprotection step), and then liberated by basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) followed by extraction into an organic solvent.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is an excellent method for purification.
-
Chromatography: If chromatography is necessary, consider using silica gel treated with a small amount of triethylamine (~1%) in the eluent to suppress tailing.
Visualizing the Process
Reaction Pathway Diagram
The following diagram illustrates the two-stage synthesis of this compound.
Caption: Two-stage synthesis pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing yield issues in Stage 1.
Caption: Logical flow for diagnosing yield issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. Phthalimides [organic-chemistry.org]
optimizing assay conditions for 5-Aminomethyl-4-methyl-thiazol-2-ylamine experiments
Welcome to the comprehensive technical support guide for experiments involving 5-Aminomethyl-4-methyl-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assay optimization and to offer solutions to common experimental challenges. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to ensure the success and integrity of your research.
Introduction to this compound
This compound is a member of the 2-aminothiazole family, a class of heterocyclic compounds recognized for their significant and diverse biological activities.[1][2][3] The thiazole ring is a key pharmacophore in numerous approved drugs, and its derivatives are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4] The presence of a primary aminomethyl group at the 5-position and a 2-amino group makes this molecule a versatile building block for synthesizing more complex derivatives and a candidate for direct biological screening.[5] However, these reactive functional groups also present specific challenges in experimental design and execution.
This guide will provide a structured approach to troubleshooting and optimizing your assays, ensuring reliable and reproducible results.
Part 1: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound, presented in a question-and-answer format.
Diagram: Troubleshooting Workflow
Caption: Logical workflow for diagnosing common experimental problems.
Q1: I'm observing poor solubility or precipitation of the compound in my aqueous assay buffer. What should I do?
A1: This is a common issue with heterocyclic compounds. The aminomethyl and amino groups confer some polarity, but the overall molecule may have limited aqueous solubility, especially at higher concentrations.
-
Underlying Cause: The compound may be crashing out of solution, leading to lower effective concentrations and inconsistent results. Amines are basic and their solubility is pH-dependent.[6][7]
-
Troubleshooting Steps:
-
pH Adjustment: Since this compound is basic due to its amino groups, its solubility is highly dependent on pH.[6][7] Try preparing your stock solution in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) to ensure the amines are protonated, which generally increases water solubility. However, ensure the final assay pH is compatible with your biological system.
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[8] When diluting into your aqueous assay buffer, do so in a stepwise manner and vortex vigorously. Keep the final concentration of the organic solvent consistent across all conditions and below a level that affects your assay (typically <0.5% for DMSO).
-
Solubility Assessment: Before starting your main experiment, perform a simple visual solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for any precipitation or turbidity after a relevant incubation period.
-
Q2: My results are not reproducible, and I suspect the compound is unstable in the assay medium.
A2: The thiazole ring and the primary amine can be susceptible to degradation under certain conditions.
-
Underlying Cause: The primary aminomethyl group is nucleophilic and can react with components in your media or buffer (e.g., aldehydes, ketones).[5] Thiazole rings can also be sensitive to strong oxidizing or reducing conditions.
-
Troubleshooting Steps:
-
Time-Course Stability Study: Incubate the compound in your complete assay buffer (including all additives but without cells or target proteins) for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.
-
Avoid Reactive Buffers: Avoid using buffers with primary or secondary amine groups, such as Tris, as they can potentially react with your compound or interfere with assays designed to detect primary amines.[9] Opt for buffers like HEPES or PBS where possible.
-
Control for Oxidation: If your assay involves long incubation times in ambient air, consider if oxidation is a risk.[5] While not inherently unstable, prolonged exposure to certain conditions could be problematic. If suspected, consider degassing buffers or including a mild, non-interfering antioxidant, but this must be carefully validated.
-
Q3: The compound shows activity in my primary screen, but I'm concerned about it being a Pan-Assay Interference Compound (PAINS). How can I check for this?
A3: This is a critical concern for many heterocyclic scaffolds, including thiazoles. PAINS often give false-positive results through non-specific mechanisms.
-
Underlying Cause: Thiazole derivatives have been associated with PAINS behavior. The compound might be forming aggregates, reacting with assay reagents, or acting as a redox cycler, rather than specifically binding to your target.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the compound's activity is significantly reduced, it may indicate that it was acting through aggregation.
-
Counter-Screening: Test the compound in an unrelated assay, preferably one with a different detection method (e.g., fluorescence vs. absorbance). Activity across multiple, unrelated assays is a red flag for non-specific behavior.
-
Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs if available. A true "hit" should have a discernible SAR, whereas PAINS activity often lacks this specificity.[1]
-
Target-Based Validation: The most definitive method is to use a target-based assay to confirm direct interaction, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a cellular thermal shift assay (CETSA).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of this compound?
-
A: For long-term storage, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For aqueous solutions, prepare them fresh daily and store at 4°C for short-term use, but verify stability as described in the troubleshooting section.
Q2: Can the primary amine group of this compound interfere with common assay detection methods?
-
A: Yes. The primary amine is nucleophilic and can react with reagents used in certain assays. For example, it can react with aldehydes or ketones. It can also interfere with assays that rely on measuring primary amines (e.g., derivatization assays).[6][10] Be mindful of your assay chemistry and run appropriate controls, such as incubating the compound with the detection reagents alone to check for background signal generation.
Q3: What are the expected biological activities of this compound?
-
A: While specific data for this exact molecule is limited, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][11] The presence of the aminomethyl group provides a handle for further chemical modification or could be crucial for interaction with biological targets.[1][5]
Q4: At what wavelength should I expect this compound to absorb UV light?
-
A: Thiazole rings typically exhibit UV absorption. While an experimental spectrum is needed for confirmation, related 2-aminothiazole structures often have absorbance maxima in the 230-280 nm range. Note that primary amines themselves have very weak absorbance at low wavelengths (~195 nm), which is often impractical for detection.[10] For quantitative analysis by HPLC-UV, a full UV-Vis spectrum of the purified compound should be obtained to determine the optimal wavelength for detection.
Part 3: Experimental Protocols and Data
Since this compound is a versatile research chemical, it can be used in numerous assays. Below is a generalized protocol for a common cell-based assay, highlighting key optimization points.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Workflow Diagram:
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Preparation (Critical Step):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to create 2X working solutions. Optimization Note: Ensure the compound does not precipitate upon dilution into the aqueous medium. Visually inspect the working solutions. If precipitation occurs, refer to the solubility troubleshooting guide.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound working solutions to the appropriate wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation and Optimization Table
| Parameter | Recommended Starting Point | Key Optimization Considerations |
| Compound Concentration | 0.1 µM - 100 µM (log dilutions) | The effective concentration range is unknown. A broad dose-response curve is essential to identify the IC₅₀. |
| Final DMSO Conc. | ≤ 0.5% | High DMSO concentrations can be toxic to cells. Keep it consistent across all wells, including controls. |
| Incubation Time | 48 hours | The compound's effect may be time-dependent. Test different time points (e.g., 24, 48, 72h) to characterize its activity. |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Density should be optimized so that vehicle-treated cells are in the exponential growth phase at the end of the assay. |
| Assay Buffer pH | 7.2 - 7.4 | While a slightly acidic stock may aid solubility, the final assay pH must be within the physiological range for the cells. |
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. wjrr.org [wjrr.org]
- 5. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 6. byjus.com [byjus.com]
- 7. Test for Amino Groups: Methods, Reactions & Examples [vedantu.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Amine Assay [profoldin.com]
- 10. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 11. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Experimental Pitfalls with 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-aminothiazole derivatives. This guide is designed to serve as a comprehensive resource, providing troubleshooting advice and in-depth answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to overcome common experimental hurdles and ensure the integrity of your research.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically important drugs.[1][2] However, its unique chemical properties can present a range of challenges in the laboratory, from synthesis and purification to formulation and biological testing. This guide is structured to address these challenges head-on, offering logical workflows and explaining the "why" behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that researchers often have when beginning to work with 2-aminothiazole derivatives.
Q1: My 2-aminothiazole derivative shows poor aqueous solubility. What are my immediate options for in vitro screening?
A1: Poor aqueous solubility is a frequent challenge with this class of compounds.[3] For initial in vitro assays, several strategies can be employed:
-
Co-solvents: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can significantly enhance solubility.[4] It is crucial to start with a low percentage of the co-solvent and titrate upwards to find the optimal concentration that dissolves the compound without inducing cellular toxicity.[4]
-
pH Adjustment: The basicity of the 2-amino group means that the solubility of these derivatives can be pH-dependent.[4][5] In acidic conditions, the amino group can be protonated, forming a more soluble salt.[4] However, be cautious, as extreme pH values can lead to compound degradation.[4]
-
Use of Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all experiments, including controls.
Q2: I'm observing unexpected side products in my Hantzsch thiazole synthesis. What are the likely causes?
A2: The Hantzsch thiazole synthesis, a classic method for preparing 2-aminothiazoles from an α-haloketone and a thioamide (like thiourea), is generally robust.[6][7][8][9][10] However, side reactions can occur:
-
Polymerization of Reactants: Chloroacetaldehyde, a common reactant, is prone to polymerization.[11] Using its more stable diethylacetal form can circumvent this issue.[11]
-
Competing Nucleophilic Attack: The 2-aminothiazole product itself is nucleophilic. The exocyclic amino group and the ring nitrogen can both react with electrophiles, leading to a mixture of products.[11] The reaction site often depends on whether the thiazole is in its neutral or conjugate base form.[11]
-
Reaction Conditions: Overly harsh conditions (e.g., high temperatures, strong bases) can promote side reactions and decomposition. Careful optimization of reaction time, temperature, and stoichiometry is key.
Q3: Are there known issues with the stability of 2-aminothiazole derivatives?
A3: Yes, stability can be a concern. The 2-aminothiazole core can be susceptible to:
-
Oxidation: The thiazole ring, particularly when substituted with electron-donating groups, can be prone to oxidation.
-
Hydrolysis: Amide derivatives of 2-aminothiazoles can undergo hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: Some derivatives may be light-sensitive. It is good practice to store solutions in amber vials or protected from light.
-
Reactivity with Acids: Strong acids can lead to violent reactions, such as with nitration using nitric or nitric-sulfuric acids.[12]
It is always recommended to perform stability studies on your specific derivative under the conditions of your experiments.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental stages.
Synthesis and Purification
Q: My Hantzsch thiazole synthesis is giving a low yield. How can I improve it?
A: Low yields in Hantzsch synthesis can often be traced back to a few key factors. Here is a troubleshooting workflow:
Troubleshooting Hantzsch Synthesis Yield
Caption: Troubleshooting workflow for low-yielding Hantzsch synthesis.
Step-by-Step Protocol for a General Hantzsch Thiazole Synthesis: [6][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) and thiourea or a substituted thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the reaction mixture to reflux for a specified time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a base (e.g., a concentrated solution of NaOH or NaHCO3) to precipitate the free base of the 2-aminothiazole derivative.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[11][14]
Q: I'm struggling with the purification of my 2-aminothiazole derivative. What techniques are most effective?
A: Purification can indeed be challenging due to the basic nature and potential for multiple reactive sites on the molecule.
| Purification Method | Application Notes | Potential Pitfalls |
| Recrystallization | Often the first choice for crystalline solids. Ethanol is a common and effective solvent.[11] | The compound may "oil out" if the solvent is not chosen carefully. Impurities may co-crystallize. |
| Column Chromatography | Useful for separating closely related compounds. Use a deactivated silica gel (e.g., with triethylamine in the eluent) to prevent streaking of the basic compound. | The basic amino group can strongly interact with acidic silica gel, leading to poor recovery and tailing of peaks. |
| Acid-Base Extraction | Can be very effective. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the basic 2-aminothiazole into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the pure product back into an organic solvent. | Emulsion formation can be an issue. The compound may not be stable to the pH changes. |
| Bisulfite Adduct Formation | A specialized technique where the 2-aminothiazole reacts with sulfur dioxide to form an insoluble product that can be filtered off and then decomposed to regenerate the pure compound.[15] | Requires handling of sulfur dioxide and may not be suitable for all derivatives.[15] |
Handling, Storage, and Characterization
Q: How should I properly characterize my 2-aminothiazole derivative to ensure its identity and purity?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.[16]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14][17] High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[3]
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H stretch of the amino group (around 3350 cm⁻¹) and the C=N stretch of the thiazole ring (around 1515 cm⁻¹).[14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[16] A single, sharp peak is indicative of a pure sample.
Tautomerism: A Key Consideration
2-Aminothiazole can exist in two tautomeric forms: the amino form and the imino form. While the amino tautomer is generally the predominant form in solution, the tautomeric equilibrium can be influenced by the solvent, concentration, and substitution pattern.[18][19][20] This is important because the two tautomers can exhibit different reactivity and biological activity.
Diagram of 2-Aminothiazole Tautomerism
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scribd.com [scribd.com]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 14. chemijournal.com [chemijournal.com]
- 15. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in 5-Aminomethyl-4-methyl-thiazol-2-ylamine Studies
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory roles.[1][2][3] 5-Aminomethyl-4-methyl-thiazol-2-ylamine, as a member of this class, represents a molecule of significant interest for drug discovery and development professionals. However, like many small molecules, its journey from benchtop to validated results can be fraught with challenges, from solubility issues to unexpected biological readouts.
This technical support guide is designed to serve as a field manual for researchers working with this compound and related aminothiazole derivatives. It moves beyond simple protocols to address the "why" behind experimental steps, helping you troubleshoot with confidence, ensure data integrity, and correctly interpret your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and use of this compound.
Q1: What are the known or potential biological activities of the 2-aminothiazole class?
The 2-aminothiazole nucleus is considered a "privileged scaffold" in drug discovery. Derivatives have been associated with a vast range of biological activities, including but not limited to:
-
Anticancer: Inhibition of key kinases like EGFR and HER2, or enzymes like DHFR.[4]
-
Antimicrobial: Activity against various bacterial and fungal pathogens.[5][6]
-
Antiviral: Inhibition of viral replication, for instance, against Enterovirus 71.[3]
-
Antioxidant: Potential to scavenge free radicals.[6]
-
Neurodegenerative Disease: Some derivatives have been explored for cholinesterase inhibition, relevant to Alzheimer's disease.[7]
The specific activity of this compound will depend on its unique structure and the biological context in which it is tested.
Q2: How should I properly prepare and store stock solutions to ensure compound integrity?
Compound stability is paramount for reproducible results. Improper storage is a common source of experimental variability.[8]
-
Solvent Selection: Start by preparing a high-concentration stock solution (e.g., 10-20 mM) in a non-aqueous, polar organic solvent such as 100% Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store these aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low and consistent across all conditions (typically <0.5%) to avoid solvent-induced artifacts.[9]
Q3: My compound is precipitating out of my aqueous assay buffer. What can I do?
Poor aqueous solubility is a very common reason for observing a lack of biological activity.[9][10] If the compound precipitates, its effective concentration is unknown and significantly lower than intended.
Troubleshooting Steps:
-
Visual Inspection: Before adding to your biological system, prepare the highest concentration of your compound in the assay buffer and incubate it under assay conditions (e.g., 37°C for 1-2 hours). Visually inspect for precipitates against a dark background.[9]
-
Reduce Final Concentration: The most straightforward solution is to lower the working concentration range.
-
Use of Surfactants/Co-solvents: In biochemical (cell-free) assays, a very low concentration of a non-ionic detergent like Tween-20 or Triton X-100 can sometimes help maintain solubility. However, this must be carefully validated as it can affect protein activity.
-
Sonication: Briefly sonicating the solution during preparation can sometimes help dissolve the compound, but be cautious as it can also promote aggregation if the compound is inherently insoluble.
Q4: What is a reasonable starting concentration range for initial cell-based screening?
For a novel compound, it is best to test a wide range of concentrations in a logarithmic or semi-logarithmic series. A typical starting point for many small molecules in cell-based assays is:
| Concentration Range | Purpose |
| 10 nM - 1 µM | Testing for high-potency, specific effects. |
| 1 µM - 20 µM | A common range for initial screening and observing moderate effects. |
| 20 µM - 100 µM | High concentrations; often used to establish a maximum effect but may be associated with off-target activity or cytotoxicity. |
Always include a "vehicle-only" control (e.g., medium with 0.1% DMSO) to account for any effects of the solvent.
Part 2: Troubleshooting Unexpected Results
This section provides structured guidance for interpreting and resolving specific experimental issues.
Scenario 1: No Observable Effect in My Assay
You have treated your cells or protein with this compound but see no change in your endpoint (e.g., cell viability, protein activity, gene expression).
Potential Causes & Diagnostic Workflow
There are three primary areas to investigate: the compound itself, its interaction with the assay system, and its engagement with the biological target.
Caption: Workflow for diagnosing a lack of experimental effect.
-
1. Compound Integrity: First, confirm the basics. Is the compound what it claims to be? Ensure it's from a reputable source with purity data (e.g., Certificate of Analysis).[9]
-
2. Assay & Solubility: A compound cannot work if it's not in solution. Perform a solubility test as described in the FAQs and Protocol 1.[9] Additionally, ensure your assay is working as expected by using a known positive control inhibitor.
-
3. Target Engagement: If the compound is pure and soluble, it may not be interacting with its intended target in your specific system.[11]
-
Confirm Target Presence: Is the target protein or pathway active in your cell line?
-
Measure Engagement: Use a direct method like a Cellular Thermal Shift Assay (CETSA) to confirm binding in cells, or an indirect method like a Western blot to see if a downstream substrate's phosphorylation status changes.[9]
-
Scenario 2: High Variability and Poor Reproducibility Between Experiments
Your IC50 values fluctuate, or the magnitude of the effect changes significantly each time you run the assay. This is a common challenge in preclinical research.[10]
Potential Causes & Mitigation Strategies
| Potential Cause | Explanation & Mitigation Strategy | Citation |
| Compound Preparation | Inconsistent serial dilutions or using aged working solutions. Mitigation: Prepare fresh working solutions for every experiment from a validated, single-use stock aliquot. Use calibrated pipettes. | [10] |
| Cell Culture Conditions | Cell passage number can lead to genetic drift and altered sensitivity. Cell seeding density affects the final readout. Mitigation: Use cells within a defined, low-passage number range. Perform accurate cell counts for seeding. | [10] |
| Assay Conditions | Inconsistent incubation times or reagent concentrations. Mitigation: Standardize all incubation times precisely. Ensure reagents are prepared consistently and are not expired. Use an automated dispenser if possible. | [10] |
| Compound Solubility | If the compound is near its limit of solubility, small environmental changes can cause it to precipitate inconsistently. Mitigation: Work at concentrations where the compound is known to be fully soluble. | [9] |
Scenario 3: Suspected Off-Target Effects or Non-Specific Activity
You observe a potent effect (e.g., cytotoxicity), but you are not confident it is due to the inhibition of your intended target. This is a critical concern, as 2-aminothiazoles are known to be potential "frequent hitters," meaning they can interact with multiple proteins non-specifically.[2]
Diagnostic Workflow for On-Target vs. Off-Target Effects
A systematic approach is required to validate that the observed phenotype is a direct result of modulating your target of interest.
Caption: Workflow to distinguish on-target from off-target effects.
-
1. Rule Out Assay Interference: Thiazole derivatives can sometimes interfere directly with assay components.[12] For example, a compound with inherent redox activity can reduce resazurin in a viability assay, mimicking cell health even in the absence of cells. This must be ruled out.
-
2. Validate On-Target Action:
-
Dose-Response: A clear sigmoidal dose-response curve is the first indicator of a specific biological interaction.[10]
-
Orthogonal Inhibitor: Use an inhibitor with a completely different chemical scaffold that is known to target the same protein. If it produces the same biological effect, it strengthens the case for an on-target mechanism.[10]
-
Rescue Experiment: This is a gold-standard validation method. If you can overexpress a mutant version of your target protein that your compound cannot bind to, and this "rescues" the cells from the compound's effect, it provides powerful evidence for on-target activity.[10]
-
Part 3: Key Experimental Protocols
Here are step-by-step methodologies for the essential diagnostic experiments mentioned above.
Protocol 1: Aqueous Solubility Assessment
Objective: To visually determine the approximate solubility limit of the compound in your specific assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear microcentrifuge tube, add 1 mL of your final assay buffer (e.g., DMEM + 10% FBS).
-
Add the appropriate volume of the DMSO stock to create the highest concentration you plan to test (e.g., 10 µL of 10 mM stock into 1 mL buffer for a 100 µM final concentration and 1% DMSO).
-
Vortex the solution gently.
-
Incubate the tube under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect the tube against a dark background. Look for any cloudiness, crystals, or precipitate.
-
If precipitation is observed, repeat the process with a lower concentration until the solution remains clear. This clear concentration is your working upper limit.
Protocol 2: Western Blot for Downstream Target Phosphorylation (Example: Kinase Inhibitor)
Objective: To indirectly confirm target engagement by measuring the activity of a downstream substrate. This example assumes your target is a kinase (e.g., MEK) and you are measuring the phosphorylation of its substrate (e.g., ERK).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells if necessary to reduce basal pathway activation.
-
Pre-incubate the cells with various concentrations of this compound (and vehicle control) for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF or FGF) for a short period (e.g., 10 minutes) to activate the pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Crucially: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.
-
-
Analysis: A successful on-target effect will show a dose-dependent decrease in the phospho-ERK signal with no change in the total-ERK signal.
Protocol 3: Resazurin-Based Cell Viability Assay
Objective: To assess the general cytotoxicity of the compound.
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.
-
Data Analysis: Convert fluorescence values to percent viability relative to the vehicle control and plot the results to determine the IC50 value.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
stability of 5-Aminomethyl-4-methyl-thiazol-2-ylamine under experimental conditions
Welcome to the technical support guide for 5-Aminomethyl-4-methyl-thiazol-2-ylamine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the stability and integrity of this compound throughout experimental workflows. Understanding the chemical liabilities of this molecule is critical for generating reproducible and reliable data.
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common questions regarding storage and handling.
-
Troubleshooting Guide: For in-depth analysis and resolution of specific experimental issues related to compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: As a solid, the compound should be stored under refrigerated temperatures, protected from light and moisture.[1] The primary amine and the aminomethyl group make the compound potentially hygroscopic and susceptible to slow oxidation. For long-term storage, keeping the material in a tightly sealed container (e.g., amber glass vial) with a desiccant at -20°C is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are significantly more prone to degradation than the solid material. It is crucial to use high-purity, anhydrous solvents. While many 2-aminothiazole derivatives show instability in DMSO at room temperature, freezer storage significantly mitigates this.[2]
Recommended Practices for Stock Solutions:
-
Solvent: Use anhydrous, research-grade DMSO or ethanol.
-
Temperature: Store aliquots at -80°C for long-term storage (up to 2 years) or -20°C for short-term storage (up to 1 year).[3]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q3: Is this compound sensitive to light?
A3: Yes, thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photo-degradation.[4][5] The thiazole ring can absorb UV and visible light, leading to reactions with oxygen and subsequent ring cleavage or modification.[4][5] All handling, both of the solid and solutions, should be performed with minimal light exposure. Use amber vials or wrap containers in aluminum foil.[4]
Q4: What common solvents should I be cautious with?
A4: Avoid prolonged exposure to protic solvents, especially at non-neutral pH. Be cautious with solvents that can form peroxides over time (e.g., older bottles of THF, diethyl ether), as the thiazole ring's sulfur atom is susceptible to oxidation.[6][7] Always use fresh, high-purity solvents.
| Condition | Recommendation | Rationale |
| Solid Storage | -20°C, in a desiccator, protected from light. | Prevents hydrolysis and photo-degradation. |
| Solution (DMSO) | -80°C (long-term), -20°C (short-term), single-use aliquots. | Minimizes solvent-mediated decomposition, which is observed at room temperature.[2] |
| Light Exposure | Use amber vials or foil wrapping for all samples. | Thiazole rings are known to be photosensitive.[4][5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) if possible. | Prevents slow oxidation of the amine groups and the thiazole sulfur. |
Troubleshooting Guide
This section addresses specific experimental problems that may arise due to the instability of this compound.
Problem 1: My analytical results (HPLC, LC-MS) show unexpected impurity peaks that increase over time.
This is a classic sign of compound degradation. The identity of the impurity can provide clues to the degradation pathway.
Possible Cause A: Oxidative Degradation
-
The Chemistry: The 2-aminothiazole scaffold is susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, while the primary amine groups can also undergo oxidative reactions.[6][7] This is often accelerated by the presence of dissolved oxygen, trace metal ions, or peroxides in solvents.[8]
-
Troubleshooting Steps:
-
Solvent Check: Use freshly opened, HPLC-grade solvents. If using solvents like THF or ether, ensure they are peroxide-free (test strips are commercially available).
-
Degas Solvents: Before preparing your sample, sparge all solvents and buffers with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Run a Control: Prepare a sample in parallel using degassed solvents and analyze it immediately. Compare the impurity profile to a sample prepared without these precautions. A significant reduction in the impurity peak points to oxidation.
-
Consider Antioxidants: For investigational purposes, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to a test sample may inhibit the formation of oxidative degradants, further confirming the pathway.[4]
-
Possible Cause B: pH-Mediated Hydrolysis
-
The Chemistry: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions.[9][10] The exocyclic amine group influences the ring's electron density and can impact its stability at different pH values.
-
Troubleshooting Steps:
-
Measure pH: Carefully measure the pH of all your solutions and buffers.
-
Buffer Selection: Ensure you are using a buffer system appropriate for your experiment that maintains a stable pH, ideally between pH 6 and 7.5.
-
Forced Degradation Test: To confirm pH sensitivity, perform a simple stress test. Incubate small aliquots of your compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions for a short period (e.g., 1-2 hours) at room temperature.[11][12] Quench the reaction by neutralizing the solution and analyze by HPLC. The appearance of specific degradation products under these conditions will confirm pH liability.
-
Possible Cause C: Photo-degradation
-
The Chemistry: As mentioned in the FAQ, light exposure can induce degradation, often through photo-oxidation involving singlet oxygen.[4][5] This can lead to complex rearrangements or cleavage of the thiazole ring.
-
Troubleshooting Steps:
-
Dark Control: Repeat your experiment with a sample that is completely protected from light at all stages (e.g., wrapped in aluminum foil).
-
Compare Results: If the impurity profile is significantly cleaner in the dark control, photo-degradation is a primary cause.
-
Workflow Modification: Modify your experimental workflow to minimize light exposure. Use amber-colored autosampler vials and cover sample trays.
-
Problem 2: I am observing a loss of biological activity or inconsistent results from my compound.
This indicates that the parent compound is degrading into inactive or less active species. This is often due to slow decomposition during storage.
Possible Cause: Inappropriate Stock Solution Storage
-
The Chemistry: A study on a similar 2-aminothiazole derivative showed that while the compound was stable when stored at -20°C in DMSO, it fully decomposed within two weeks when stored at room temperature.[2] The degradation products themselves were also unstable, leading to a complex mixture.[2] This highlights the critical importance of proper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solutions are stored at -80°C or -20°C and that freeze-thaw cycles are minimized.
-
Prepare Fresh Solutions: Discard old stock solutions. Prepare a fresh stock from the solid material, aliquot it into single-use vials, and store it properly. Re-run your experiment with the fresh stock.
-
Perform a Stability-Indicating Assay: If the problem persists, you may need to perform a more rigorous check. The protocol below outlines a forced degradation study which can help you identify the specific conditions under which your molecule is unstable.
-
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a powerful tool to intentionally degrade a sample under various conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11][13][14]
Objective: To determine the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC system with UV or MS detector
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Methanol and Water
-
pH meter, calibrated buffers
-
Thermostatically controlled oven
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible output.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. For each condition, dilute this stock into the stress reagent to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at T=0, 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Place a vial of the working solution in an oven at 80°C.
-
Solid: Place a vial of the solid compound in an oven at 80°C.
-
Sample both at T=0, 24, and 48 hours.
-
-
Photolytic Degradation: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.
-
Control: Keep a sample of the working solution at room temperature, protected from light.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks. The goal is to achieve 5-20% degradation of the active substance.[12]
By systematically evaluating the results, you can pinpoint the specific vulnerabilities of this compound and implement rational strategies to ensure its stability in your future experiments.
References
- 1. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. biomedres.us [biomedres.us]
troubleshooting byproduct formation in 5-Aminomethyl-4-methyl-thiazol-2-ylamine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine. This key heterocyclic amine is a critical building block in pharmaceutical chemistry, most notably as an intermediate in the synthesis of the protease inhibitor Ritonavir.[1][2] The synthesis, while conceptually straightforward via the Hantzsch thiazole synthesis, is frequently plagued by byproduct formation, low yields, and purification challenges.[3]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, mechanistic explanations for common issues and offers field-proven troubleshooting strategies to help you navigate the complexities of this synthesis.
Section 1: The Core Reaction Pathway
The most prevalent and robust method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[4] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[5][6][7] For the target molecule, the synthesis generally starts from a functionalized chloroketone and thiourea.
The reaction proceeds via an initial S-alkylation (an SN2 reaction) of the nucleophilic sulfur of thiourea on the α-haloketone.[8] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Key Reaction Parameters
Optimizing the reaction conditions is paramount to maximizing yield and minimizing impurities. The table below summarizes critical parameters based on established protocols.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Thiourea Stoichiometry | 1.0 - 1.1 equivalents | A slight excess can drive the reaction to completion. However, a significant excess (>1.2 eq) is a primary cause of bis-thiazolyl byproduct formation.[9] Precise stoichiometry is critical. |
| Solvent | Ethanol, Isopropanol, or Methanol | Protic solvents are ideal for solubilizing the starting materials and facilitating the proton transfer steps in the mechanism. Ethanol often provides the best balance of solubility and boiling point.[5] |
| Temperature | 60-80 °C (Reflux) | Heating is required to overcome the activation energy for both the cyclization and dehydration steps.[8] Overheating can increase the rate of side reactions. |
| Reaction Time | 2 - 6 hours | Progress should be monitored by TLC or LC-MS. Driving the reaction for excessively long periods can lead to product degradation or increased byproduct formation. |
| pH Control | Neutral to slightly acidic | The reaction is typically run without an external base. After cyclization, the reaction mixture is often made basic (e.g., with Na2CO3 or NH4OH) during workup to neutralize the HBr or HCl formed and precipitate the free base product.[5] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<50%). What are the most likely causes?
Answer: Low yield is a multifaceted problem stemming from three primary areas: incomplete reaction, competing side reactions, and losses during workup/purification.
Troubleshooting Workflow:
-
Incomplete Reaction: Check your starting materials. α-haloketones can be unstable; verify their purity before starting. Ensure the reaction temperature is maintained at reflux.
-
Side Reactions: The most common issue is the formation of dimeric or bis-thiazolyl impurities. (See Q2 for details).
-
Purification Loss: The target molecule is a polar, basic compound that can be partially soluble in aqueous layers during extraction. Furthermore, it can adhere strongly to silica gel. Consider avoiding column chromatography in favor of crystallization or salt formation.
Q2: I'm observing a major byproduct with a mass roughly double that of my expected product. What is it and how do I prevent it?
Answer: This is a classic byproduct in syntheses involving 1,3-dihalo-ketones or when using an excess of the thio-component. You are likely forming a bis(2-amino-4-methyl-thiazol-5-yl) derivative , where a second molecule of thiourea has reacted.
Mechanism of Formation: This occurs when the initial product, 2-amino-4-methyl-5-(chloromethyl)thiazole (if using 1,3-dichloroacetone as a precursor), reacts with another equivalent of thiourea. It is particularly prevalent if you use more than 1.2 equivalents of thiourea.[9]
Prevention Strategies:
-
Strict Stoichiometric Control: Use no more than 1.1 equivalents of thiourea. Weigh your reagents carefully.
-
Controlled Addition: Add the α-haloketone slowly to the solution of thiourea. This maintains a low concentration of the haloketone, favoring the initial cyclization over subsequent reactions.
-
Use a Protected Amine Source: The best strategy is to start with a precursor where the aminomethyl group is already installed and protected, such as 1-chloro-3-(phthalimido)butan-2-one . This prevents the formation of a reactive chloromethyl intermediate and directs the synthesis cleanly to the desired protected thiazole.
Q3: My product is a persistent, sticky oil that won't crystallize and is difficult to handle. How can I get a pure, solid product?
Answer: This is a very common issue due to the multiple basic nitrogen atoms in the molecule, which readily form salts with atmospheric CO2 and have a high affinity for residual solvents. The free base is often difficult to crystallize. The most reliable solution is to convert the product to a stable, crystalline salt. The hydrochloride salt is an excellent choice.
Rationale for Salt Formation:
-
Increased Crystallinity: The ionic nature of the salt lattice provides a strong driving force for crystallization.
-
Improved Stability: The salt is less susceptible to degradation and reaction with atmospheric CO2.
-
Simplified Purification: The salt often has very different solubility properties than the free base and organic impurities, allowing for purification by selective precipitation and washing.[10]
See Section 4: Protocol 3 for a detailed, step-by-step method for purification via hydrochloride salt formation.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use a protecting group for the 5-aminomethyl nitrogen? A: Yes, absolutely. While it adds a deprotection step, using a protecting group like phthalimide (Phth) or tert-Butoxycarbonyl (Boc) on the amine precursor is highly recommended.
| Approach | Advantages | Disadvantages |
| Protected Amine | - Prevents N-alkylation side reactions. - Avoids formation of reactive chloromethyl intermediate. - Leads to a much cleaner crude product. - Often improves crystallinity of the intermediate. | - Adds synthesis and deprotection steps to the overall sequence. |
| Unprotected (e.g., from 1,3-dichloroacetone) | - Shorter theoretical route. | - High potential for bis-thiazolyl and other byproducts.[9] - Requires purification of a reactive and potentially unstable chloromethylthiazole intermediate. - Generally results in lower overall yields and complex purification. |
Q: How critical is temperature control? A: Very critical. The initial S-alkylation is often exothermic. A runaway reaction can lead to a rapid increase in temperature, promoting the formation of tars and other decomposition byproducts. It is advisable to add the reagents portion-wise or via an addition funnel to maintain control, especially on a larger scale, before settling in at a stable reflux temperature.
Q: What are the best analytical methods for monitoring this reaction? A:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting ketone. A mobile phase of 10-20% Methanol in Dichloromethane often works well for these polar compounds.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The definitive tool for monitoring progress. It allows you to track the disappearance of starting materials and the appearance of the product, while also detecting any byproducts (like the bis-thiazolyl impurity) by their mass.
-
NMR (Nuclear Magnetic Resonance): 1H and 13C NMR are essential for final product characterization to confirm the structure and assess purity. A D2O shake experiment can be used to identify the exchangeable N-H protons.[11]
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-5-(phthalimidomethyl)thiazole (Protected Intermediate)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.05 eq.) in absolute ethanol (approx. 10 mL per gram of thiourea).
-
Reagent Addition: To the stirring solution, add 1-chloro-3-(phthalimido)butan-2-one (1.0 eq.) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. A solid may precipitate. Pour the slurry into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO3) (approx. 3x the reaction volume).
-
Isolation: Stir the resulting suspension for 30 minutes. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.
-
Drying: Dry the pale yellow solid under vacuum to yield the desired protected thiazole, which can often be used in the next step without further purification.
Protocol 2: Deprotection via Hydrazinolysis
-
Setup: Suspend the 2-Amino-4-methyl-5-(phthalimidomethyl)thiazole (1.0 eq.) in ethanol (approx. 20 mL per gram).
-
Reagent Addition: Warm the suspension to 50-60 °C and add hydrazine hydrate (1.5 - 2.0 eq.) dropwise.
-
Reaction: Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup: Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1. This dissolves the desired amine product and keeps the phthalhydrazide byproduct precipitated.
-
Isolation: Filter off the phthalhydrazide solid and wash it with a small amount of ethanol.
-
Product Recovery: Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt of the target product.
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolution: Take the crude free base (or the crude salt from Protocol 2) and dissolve it in a minimal amount of warm isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring until the pH is strongly acidic (pH 1-2, check with wet pH paper).
-
Crystallization: A white precipitate of the hydrochloride salt should form immediately. Allow the suspension to stir in the ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a generous amount of cold diethyl ether or acetone to remove non-polar impurities and excess acid.
-
Drying: Dry the pure this compound dihydrochloride salt under vacuum.
References
- 1. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 2. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. youtube.com [youtube.com]
- 9. ias.ac.in [ias.ac.in]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Navigating Inconsistencies in Biological Assays with 5-Aminomethyl-4-methyl-thiazol-2-ylamine
Welcome to the technical support center for researchers utilizing 5-Aminomethyl-4-methyl-thiazol-2-ylamine in biological assays. This guide is designed to provide in-depth troubleshooting strategies and address common inconsistencies that may arise during your experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind these troubleshooting steps, enabling you to generate robust and reproducible data.
The 2-aminothiazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, this structural class is also known for its potential to produce misleading results in high-throughput screening (HTS) and other biological assays.[3][4] This guide will address these challenges head-on, providing you with the tools to critically evaluate your experimental outcomes.
Part 1: Compound-Specific Considerations
Before delving into specific assay troubleshooting, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer its likely behavior based on closely related 2-aminothiazole analogs.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Implications for Assays |
| Molecular Formula | C₅H₉N₃S | Based on the structure. |
| Molecular Weight | 143.21 g/mol | Important for accurate molar concentration calculations.[5] |
| Aqueous Solubility | Likely enhanced | The presence of multiple nitrogen atoms and an aminomethyl group can facilitate hydrogen bonding with water, suggesting better aqueous solubility than less polar analogs.[5] However, solubility should always be empirically determined in your specific assay buffer. |
| Organic Solvent Solubility | Good in polar organic solvents | Expected to be soluble in DMSO, ethanol, and methanol.[4][6] Stock solutions are typically prepared in 100% DMSO. |
| Stability | Potential for degradation in DMSO | 2-aminothiazoles have been reported to degrade in DMSO at room temperature.[7] It is crucial to prepare fresh stock solutions and avoid long-term storage at room temperature. |
| pKa | Likely basic | The amino group suggests the compound will be protonated at acidic pH, which can affect its solubility and cell permeability.[4] |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common issues encountered when working with this compound and related compounds.
I. Inconsistent Results and Reproducibility
Q1: I am observing significant variability in my assay results between experiments. What are the likely causes?
A1: Inconsistent results are a common challenge when working with small molecules. The root cause often lies in one of three areas: the compound itself, the experimental system, or the assay methodology.
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for diagnosing sources of experimental inconsistency.
Detailed Troubleshooting Steps:
-
Compound Integrity:
-
Purity: What is the purity of your compound? Impurities can have their own biological activity, leading to confounding results. Always source compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (e.g., >95%).
-
Solubility: Is the compound fully dissolved in your stock solution and assay buffer? Visual inspection for precipitates is a first step, but not always sufficient. See the detailed protocol below for assessing solubility.
-
Stability: As mentioned, 2-aminothiazoles can be unstable in DMSO.[7] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. If you suspect degradation, you can analyze your stock solution by LC-MS to look for degradation products.
-
-
Experimental System:
-
Cell Health: Are your cells healthy and in a consistent growth phase? Use cells within a narrow passage number range and ensure consistent seeding densities.
-
Reagent Consistency: Are all your reagents (e.g., media, serum, buffers) from the same lot? Lot-to-lot variability can introduce significant inconsistencies.
-
-
Assay Protocol:
-
Pipetting Accuracy: Small pipetting errors can lead to large variations, especially when working with potent compounds. Ensure your pipettes are calibrated regularly.
-
Incubation Times: Are incubation times strictly controlled? The effect of a compound can be time-dependent.
-
Protocol 1: Assessing Compound Solubility
-
Preparation of Supersaturated Solution: In a clear microcentrifuge tube, add a small amount of your compound.
-
Solvent Addition: Add a small, known volume of your assay buffer.
-
Equilibration: Vortex the tube vigorously and then incubate under your assay conditions (e.g., 37°C with shaking) for at least one hour to allow it to reach equilibrium.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the kinetic solubility of your compound in the assay buffer.
II. Suspected Off-Target Effects and Assay Interference
Q2: My compound shows activity in my primary assay, but I'm concerned it might be a false positive. How can I investigate this?
A2: This is a critical concern, especially with 2-aminothiazole derivatives, which are known to be "promiscuous" and are often flagged as Pan-Assay Interference Compounds (PAINS).[2][3][4] PAINS are compounds that appear as "hits" in screens due to non-specific interactions rather than specific modulation of the intended target.
Decision Tree for Investigating Potential PAINS Activity
Caption: A decision-making workflow for validating a potential hit.
Common Mechanisms of Assay Interference by 2-Aminothiazoles and How to Test for Them:
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit enzymes.
-
How to Test:
-
Dose-Response Curve Shape: Look for unusually steep dose-response curves (Hill slope > 1.5).
-
Detergent Sensitivity: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is likely.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution.
-
-
-
Interference with Fluorescence-Based Assays: Many HTS assays rely on fluorescence. 2-aminothiazoles can interfere with these readouts.
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
-
How to Test: Run a control experiment with just the assay buffer, your compound at various concentrations, and no other assay components (e.g., no enzyme or cells). Measure the fluorescence at the same wavelengths as your main assay.
-
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorescent probe, leading to a false-negative result.
-
How to Test: In a cell-free system, mix your fluorescent probe with your compound at various concentrations and measure the fluorescence. A decrease in signal in the absence of the biological target indicates quenching.
-
-
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, which is common in enzyme assays), generating reactive oxygen species (ROS) that can damage proteins and interfere with the assay.
-
How to Test:
-
DTT Dependence: Run your assay with and without DTT. If the compound's activity is dependent on the presence of DTT, it may be a redox cycler.
-
ROS Scavengers: Include an ROS scavenger like N-acetylcysteine in your assay. If this rescues the effect of your compound, redox activity is a likely cause.
-
-
-
Chemical Reactivity: The 2-aminothiazole scaffold can be reactive and may covalently modify proteins, leading to non-specific inhibition.
-
How to Test:
-
Time-Dependence of Inhibition: Pre-incubate your target protein with the compound for varying amounts of time before initiating the reaction. If the IC50 decreases with longer pre-incubation, it suggests time-dependent (and possibly covalent) inhibition.
-
Washout Experiment: Treat cells or the protein with the compound, then wash it out and measure the activity. If the effect is not reversible, it may be due to covalent modification.
-
-
III. Unexpected Biological Readouts
Q3: I'm seeing a cytotoxic effect at concentrations where I expect to see specific activity. How do I deconvolute these effects?
A3: It is essential to distinguish between targeted effects and general cytotoxicity. Many 2-aminothiazole derivatives have been noted to have cytotoxic effects.[4]
Protocol 2: Determining the Therapeutic Window
-
Cytotoxicity Assay: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) with your cell line. This will determine the concentration range at which the compound is toxic.
-
Functional Assay: Run your functional assay in parallel with the same concentrations of the compound.
-
Data Analysis: Plot both dose-response curves on the same graph. The "therapeutic window" is the concentration range where you observe a significant effect in your functional assay without significant cytotoxicity. All subsequent experiments should be performed within this window.
Part 3: Best Practices for Working with this compound
-
Source from a Reputable Vendor: Ensure you have a CoA with purity data.
-
Handle with Care: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles.
-
Empirically Determine Solubility: Do not assume solubility in your assay buffer.
-
Run Appropriate Controls: Always include positive and negative controls in your assays. For cell-based assays, an "empty vector" or "mock-treated" control is essential.
-
Be Skeptical of Initial Hits: Given the nature of the 2-aminothiazole scaffold, initial hits should be rigorously validated using orthogonal assays and the troubleshooting steps outlined above.
By applying these principles and troubleshooting guides, you will be better equipped to navigate the complexities of working with this compound and generate high-quality, reproducible data.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Identifying and Validating the Biological Target of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and confirm the biological target of novel small molecules, using 5-Aminomethyl-4-methyl-thiazol-2-ylamine as a case study. As this compound's specific molecular target is not yet defined in publicly available literature, we will navigate the entire discovery workflow, from initial hypothesis generation to rigorous, multi-faceted validation. This document emphasizes the causality behind experimental choices, ensuring a self-validating and robust scientific narrative.
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive agents, hinting at a wide range of potential biological activities.[1] Derivatives have been explored for antimicrobial, anticancer, and even neurological applications.[2][3] Our objective is to move from this general understanding to a specific, validated molecular target for this compound.
Part 1: The Target Identification Funnel: From Broad Search to Plausible Candidates
The first critical phase is to generate a list of putative biological targets. A multi-pronged approach, combining computational, affinity-based, and phenotypic methods, is recommended to cast a wide net before converging on the most promising candidates.
Workflow for Target Identification
References
A Comparative Analysis of Novel Aminothiazole-Based CDK Inhibitors and Palbociclib in Cancer Cell Cycle Regulation
This guide provides a comparative analysis of a novel aminothiazole derivative, 5-Aminomethyl-4-methyl-thiazol-2-ylamine, and the FDA-approved drug, Palbociclib. The focus is on their potential roles as Cyclin-Dependent Kinase (CDK) inhibitors in the context of cancer therapy. We will delve into their mechanisms of action, present hypothetical yet plausible experimental data for a head-to-head comparison, and provide detailed protocols for key validation assays.
Introduction: The Critical Role of CDK Inhibition in Oncology
The cell division cycle is a fundamental process that is tightly regulated to ensure normal cell growth and proliferation. Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that act as key regulators of the cell cycle. In many cancers, the signaling pathways that control CDKs are dysregulated, leading to uncontrolled cell proliferation. Consequently, the inhibition of CDKs has emerged as a promising therapeutic strategy in oncology.
Palbociclib (Ibrance®) is a highly selective and orally bioavailable inhibitor of CDK4 and CDK6. Its approval for the treatment of certain types of breast cancer marked a significant milestone, validating CDK4/6 as a druggable target. In contrast, this compound represents a novel chemical scaffold from the aminothiazole class of compounds. Aminothiazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities, including kinase inhibition. This guide will explore the potential of this aminothiazole compound as a CDK inhibitor in comparison to the established clinical efficacy of Palbociclib.
Structural and Mechanistic Comparison
Chemical Structures
| Compound | This compound | Palbociclib |
| Structure | ||
| Molecular Formula | C5H9N3S | C24H29N7O2 |
| Molecular Weight | 143.21 g/mol | 447.53 g/mol |
| Key Features | Aminothiazole core, potential for diverse substitutions | Pyrido[2,3-d]pyrimidine core, high specificity for CDK4/6 |
Mechanism of Action: Targeting the Cell Cycle Engine
Both compounds aim to inhibit the kinase activity of CDKs, which are crucial for the G1 to S phase transition of the cell cycle. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.
Caption: Mechanism of CDK4/6 Inhibition Leading to G1 Arrest.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, we will use hypothetical but realistic experimental data that one might expect from preclinical studies.
In Vitro Kinase Inhibition
A primary determinant of a drug's potential is its potency and selectivity against its intended target. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | CDK1 | >10,000 |
| CDK2 | 850 | |
| CDK4 | 150 | |
| CDK6 | 200 | |
| Palbociclib | CDK1 | >5,000 |
| CDK2 | >5,000 | |
| CDK4 | 11 | |
| CDK6 | 16 |
This is hypothetical data for illustrative purposes.
Interpretation: In this hypothetical dataset, Palbociclib demonstrates superior potency and selectivity for CDK4/6 compared to the aminothiazole compound. The aminothiazole shows some activity against CDK2, suggesting it may be a less selective inhibitor.
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of a CDK inhibitor is to halt the proliferation of cancer cells. This is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay, on relevant cancer cell lines (e.g., MCF-7, a human breast cancer cell line).
| Compound | Cell Line | EC50 (µM) |
| This compound | MCF-7 | 5.2 |
| Palbociclib | MCF-7 | 0.8 |
This is hypothetical data for illustrative purposes.
Interpretation: The lower EC50 value for Palbociclib indicates that it is more potent at inhibiting the proliferation of MCF-7 cells in this hypothetical scenario.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 of the compounds against various CDKs.
Objective: To quantify the binding affinity of the test compounds to CDK enzymes.
Materials:
-
Eu-anti-GST antibody
-
GST-tagged CDK enzymes (CDK1, CDK2, CDK4, CDK6)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (dissolved in DMSO)
-
Assay buffer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells.
-
Add the CDK enzyme and tracer mixture to all wells.
-
Add the Eu-anti-GST antibody.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an In Vitro Kinase Binding Assay.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of the compounds on the cell cycle distribution.
Objective: To determine if the test compounds induce G1 cell cycle arrest.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This comparative guide highlights the established efficacy of Palbociclib as a potent and selective CDK4/6 inhibitor. The hypothetical data presented for this compound suggests that while it may possess CDK inhibitory activity, further optimization would be required to match the potency and selectivity of clinically approved drugs like Palbociclib.
The aminothiazole scaffold, however, remains a valuable starting point for medicinal chemistry efforts. Future work could focus on structure-activity relationship (SAR) studies to improve its potency and selectivity. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of such novel CDK inhibitor candidates.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Aminomethyl-4-methyl-thiazol-2-ylamine Analogs as Protein Kinase Inhibitors
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The 2-aminothiazole nucleus is a prime example of such a scaffold, forming the core of numerous clinically significant molecules, including the potent pan-Src kinase inhibitor Dasatinib.[1] Its versatility stems from a rigid core that correctly orients substituents into the active sites of enzymes, particularly protein kinases, and its capacity for forming critical hydrogen bond interactions.
This guide focuses on a specific, highly adaptable subset of this family: 5-Aminomethyl-4-methyl-thiazol-2-ylamine and its analogs. The strategic placement of the aminomethyl group at the C5 position provides a vector for chemists to explore solvent-exposed regions of a target's binding site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. We will dissect the structure-activity relationships (SAR) of this scaffold through the lens of a targeted drug discovery campaign against Rho-associated kinase (ROCK), a serine/threonine kinase implicated in diseases such as hypertension, glaucoma, and cancer.[2] By systematically comparing modifications at key positions on the thiazole ring, we will illuminate the causal relationships between chemical structure and biological activity, providing a robust framework for future drug design efforts.
The SAR Campaign: A Comparative Analysis of ROCK II Inhibitors
A successful SAR campaign hinges on the systematic modification of a lead compound to understand how different chemical groups influence biological activity. In a notable study, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and evaluated for their ability to inhibit ROCK II, providing a powerful dataset for comparison.[2][3] We will use this as our central case study to explore the distinct roles of each substituent.
Core Scaffold and Points of Diversification
The foundational structure for our analysis is the 2,4,5-substituted thiazole ring. The SAR exploration focuses on three key diversification points (R¹, R², and R³), each playing a distinct role in molecular recognition and function.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility: Synthesis and Characterization of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of 5-Aminomethyl-4-methyl-thiazol-2-ylamine, a heterocyclic amine with potential applications in medicinal chemistry. By dissecting the critical parameters of its synthesis and outlining rigorous characterization protocols, we aim to equip researchers with the knowledge to ensure the reproducibility of their own experiments involving this and similar 2-aminothiazole derivatives.
The Synthesis of this compound: A Pathway to Reproducibility
The synthesis of 2-aminothiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[1] However, variations in reaction conditions, purification methods, and starting material quality can significantly impact the reproducibility of the final product's yield, purity, and ultimately, its performance in downstream applications.
A Proposed Synthetic Protocol
While a definitive, universally adopted protocol for this compound is not extensively documented in publicly available literature, a robust and reproducible synthesis can be designed based on established methods for similar compounds. The following protocol is a comprehensive, multi-step procedure that incorporates best practices for ensuring reproducibility.
References
A Guide to Determining the Selectivity Profile of 5-Aminomethyl-4-methyl-thiazol-2-ylamine: A Strategic Approach for Drug Discovery Professionals
This guide, therefore, serves a dual purpose: it is both a comparative analysis of potential biological targets for 5-Aminomethyl-4-methyl-thiazol-2-ylamine and a detailed methodological blueprint for researchers to generate the requisite experimental data. We will proceed by outlining a logical, tiered approach to systematically uncover the selectivity of this compound, a critical step in assessing its therapeutic potential and potential liabilities.
The Rationale for a Broad-Based Initial Screening
Given the chemical architecture of this compound, it possesses features—such as hydrogen bond donors and acceptors and a heterocyclic core—that could facilitate interactions with a variety of biological macromolecules.[6][7] The documented activities of similar aminothiazole-containing molecules suggest several key protein families that should be prioritized for initial investigation. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and various metabolic and microbial enzymes. A broad initial screening is therefore not just a fishing expedition, but a data-driven strategy to efficiently map the interaction landscape of the compound.
A Tiered Strategy for Elucidating the Selectivity Profile
A multi-tiered approach is the most resource-effective and scientifically rigorous method to define a compound's selectivity. This strategy begins with a wide, but shallow, screen to identify potential areas of biological activity, followed by progressively more focused and in-depth investigations.
Caption: A tiered workflow for determining compound selectivity.
Tier 1: Broad Panel Primary Screening
The initial step is to perform a high-throughput screen of this compound against a diverse panel of biological targets at a single, relatively high concentration (typically 1-10 µM). The objective here is to identify any significant interactions that warrant further investigation.
Recommended Panels:
-
Kinase Panel: A panel of several hundred human kinases is advisable, as the aminothiazole scaffold is a known hinge-binding motif in many kinase inhibitors.
-
GPCR Panel: A comprehensive panel of GPCRs will assess the compound's potential to interfere with cell signaling pathways, a common source of off-target effects.
-
Enzyme Panels: Based on the known activities of related compounds, panels including proteases, phosphatases, and enzymes relevant to microbial viability (if pursuing an antimicrobial indication) should be considered.[1]
Tier 2: Hit Confirmation and Potency Determination
Any target from Tier 1 where the compound demonstrates significant activity (e.g., >50% inhibition or activation) is considered a "hit." These hits must then be confirmed and their potency quantified.
Experimental Protocol: Dose-Response Curve and IC50 Determination
-
Compound Preparation: Prepare a serial dilution of this compound, typically in 8 to 12 concentrations, starting from a high concentration (e.g., 100 µM) down to the picomolar or nanomolar range.
-
Assay Execution: Perform the specific biochemical or cellular assay for each "hit" target with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 (for activation) value.
Tier 3: Orthogonal and Cellular Validation
A crucial step for validating hits is to use an orthogonal assay—a method with a different technological principle—to confirm the interaction. For example, if a hit was identified in a biochemical enzymatic assay, a follow-up could be a biophysical binding assay like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA) to confirm direct target engagement in a more physiological context. Finally, cell-based assays should be employed to see if the molecular interaction translates to a functional cellular outcome.
Data Presentation for Comparative Analysis
The power of a selectivity profile lies in its ability to allow for at-a-glance comparisons of a compound's potency against its intended target versus its activity against a wide range of potential off-targets. The data should be summarized in a clear, tabular format.
Table 1: Hypothetical Selectivity Profile of this compound
| Target Class | Target Name | IC50 (µM) | Assay Type |
| Primary Target | Target X | 0.05 | Biochemical |
| Kinase | Kinase A | > 10 | Biochemical |
| Kinase | Kinase B | 1.2 | Biochemical |
| Kinase | Kinase C | > 10 | Biochemical |
| GPCR | GPCR D | 5.8 | Binding |
| GPCR | GPCR E | > 10 | Binding |
| Protease | Protease F | 8.3 | Biochemical |
This table is for illustrative purposes only.
From such a table, a Selectivity Index can be calculated, which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.
Detailed Experimental Protocol: A Representative Kinase Assay
To provide a practical example, here is a detailed protocol for determining the IC50 of this compound against a hypothetical protein kinase.
Principle: A common method is a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The more active the kinase, the less ATP remains. An inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Recombinant protein kinase
-
Substrate peptide
-
ATP
-
Kinase reaction buffer
-
This compound
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense the serially diluted this compound into the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its specific substrate peptide in the reaction buffer. Add this solution to each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Signal Reading: Incubate the plate as per the kit's instructions (typically 10 minutes) and then read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the results as described in Tier 2 to determine the IC50 value.
Caption: Step-by-step kinase assay protocol.
Conclusion
Determining the selectivity profile of a compound like this compound is a foundational activity in drug discovery that informs on its potential for efficacy and safety. While a public profile is not currently established, the tiered, systematic approach outlined in this guide provides a robust framework for its elucidation. By initially screening broadly and then focusing on confirmed hits with progressively more detailed and physiologically relevant assays, researchers can build a comprehensive understanding of this molecule's biological interactions. This data-driven process is essential for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 7. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of 5-Aminomethyl-4-methyl-thiazol-2-ylamine Activity in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel compound, 5-Aminomethyl-4-methyl-thiazol-2-ylamine, across a panel of well-characterized cancer cell lines. As researchers and drug development professionals, it is imperative to move beyond single-cell line assays and embrace a cross-validation approach to build a robust and translatable understanding of a compound's therapeutic potential. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous evaluation of this promising 2-aminothiazole derivative.
Introduction: The Rationale for Cross-Validation
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer properties.[1][2][3] Derivatives have been shown to exhibit a range of activities, from inducing apoptosis and autophagy to reducing oxidative stress.[4] However, the efficacy of these compounds can be highly context-dependent, varying significantly between different cancer types and even between different cell lines derived from the same tumor type. This heterogeneity underscores the critical need for cross-validation. By systematically evaluating this compound across a diverse panel of cell lines, we can begin to elucidate its spectrum of activity, identify potential biomarkers of sensitivity or resistance, and gain crucial insights into its mechanism of action.
This guide will walk you through a proposed study to:
-
Determine the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines.
-
Investigate the underlying mechanism of action by assessing key cellular processes such as apoptosis and cell cycle progression.
-
Provide a framework for interpreting the comparative data to inform future preclinical and clinical development strategies.
Proposed Experimental Workflow
A multi-tiered approach is essential for a thorough cross-validation study. The proposed workflow is designed to progress from broad screening to more focused mechanistic studies.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Standard Inhibitors Targeting the TAK1 Kinase Signaling Node
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Efficacy and Specificity
In the landscape of drug discovery, particularly within oncology and inflammatory diseases, the TGF-β-activated kinase 1 (TAK1) has emerged as a critical signaling node. TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways crucial for cell survival and inflammation, such as the NF-κB and MAPK pathways.[1][2][3] Its pivotal role in these processes makes it an attractive therapeutic target. This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 5-Aminomethyl-4-methyl-thiazol-2-ylamine (hereafter referred to as Compound X), with established, standard TAK1 inhibitors.
This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of TAK1 signaling, provide detailed experimental protocols for robust inhibitor comparison, and present a framework for interpreting the resulting data. The objective is to offer a scientifically rigorous comparison that informs decisions in the progression of potential therapeutic candidates.
The Central Role of TAK1 in Cellular Signaling
TAK1 is a key regulator of cellular responses to inflammatory stimuli.[4] Upon activation by upstream signals, such as those from TNF receptors (TNFR) and Toll-like receptors (TLRs), TAK1, in complex with its binding partners TAB1, TAB2, or TAB3, phosphorylates and activates downstream kinases.[2] This leads to the activation of the IκB kinase (IKK) complex, resulting in the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.[5] Simultaneously, TAK1 activates the p38 and JNK MAP kinase pathways, which are also involved in inflammation and apoptosis.[1][6] Given its central role, inhibition of TAK1 is a promising strategy for treating a range of diseases, from rheumatoid arthritis to various cancers.
Signaling Pathway Diagram
Caption: Simplified TAK1 signaling pathway activated by TNF-α and IL-1β.
Standard Inhibitors for Comparative Analysis
For a robust comparison, it is essential to select well-characterized standard inhibitors. For this guide, we will focus on two such compounds:
-
Takinib (EDHS-206): A selective, orally active TAK1 inhibitor with an IC50 of 9.5 nM.[7][8] It binds non-competitively to the ATP-binding pocket of autophosphorylated TAK1.[7]
-
HS-276: Another potent and highly selective TAK1 inhibitor with a Ki of 2.5 nM.[7] It has demonstrated efficacy in preclinical models of inflammatory arthritis.[5][9]
These inhibitors provide a strong baseline for evaluating the potency and selectivity of our novel Compound X.
Experimental Methodologies: A Step-by-Step Guide
To ensure a thorough and unbiased comparison, a series of in vitro and cell-based assays should be performed. The following protocols are designed to be self-validating and provide a clear path to generating reproducible data.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of TAK1. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10][11][12]
Experimental Workflow Diagram
Caption: Workflow for the in vitro TAK1 kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock and adding DTT to a final concentration of 1 mM.
-
Thaw the TAK1/TAB1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP on ice.
-
Dilute the enzyme, substrate, and ATP to their final desired concentrations in the 1x Kinase Assay Buffer.
-
-
Reaction Setup (in a 384-well plate):
-
Test Wells: Add 1 µL of Compound X, Takinib, or HS-276 at various concentrations.
-
Positive Control Wells: Add 1 µL of DMSO.
-
Blank (No Enzyme) Wells: Add 1 µL of DMSO.
-
Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells.
-
Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Initiate the Kinase Reaction:
-
Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
Cellular Phosphorylation Assay
This assay determines the inhibitor's ability to block TAK1 activity within a cellular context by measuring the phosphorylation of a downstream target.[13][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 macrophages) in a 96-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Compound X, Takinib, HS-276, or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like TNF-α or LPS for 15-30 minutes to activate the TAK1 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies specific for phosphorylated forms of downstream targets (e.g., phospho-IKKα/β, phospho-p38) and total protein levels as a loading control.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines that are dependent on TAK1 signaling for survival. The MTT or CellTiter-Glo® assays are commonly used for this purpose.[15]
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., a relevant breast cancer or multiple myeloma cell line) in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of Compound X, Takinib, HS-276, or DMSO.
-
-
Incubation and MTT Addition:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Comparative Data Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) |
| Compound X | TAK1 | [Experimental Value] |
| Takinib | TAK1 | 9.5[8] |
| HS-276 | TAK1 | 8.0[5] |
Table 2: Kinase Selectivity Profile
| Inhibitor | TAK1 IC50 (nM) | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | CLK2 IC50 (nM) |
| Compound X | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Takinib | 9.5[8] | 390[8] | 120[8] | - |
| HS-276 | 8.0[5] | 264[5] | - | 29[5] |
Table 3: Cellular Activity and Cytotoxicity
| Inhibitor | Cellular IC50 (p-IKKα/β, nM) | Cell Viability EC50 (nM) |
| Compound X | [Experimental Value] | [Experimental Value] |
| Takinib | [Literature/Experimental Value] | [Literature/Experimental Value] |
| HS-276 | [Literature/Experimental Value] | [Literature/Experimental Value] |
Interpretation and Future Directions
The comparative data will provide a multi-faceted view of Compound X's performance relative to the standard inhibitors. Key points of analysis include:
-
Potency: A direct comparison of the IC50 and EC50 values will establish the relative potency of Compound X.
-
Selectivity: The kinase selectivity profile is crucial for predicting potential off-target effects. A wider margin between the IC50 for TAK1 and other kinases suggests higher selectivity.
-
Cellular Efficacy: A strong correlation between in vitro potency and cellular activity indicates good cell permeability and target engagement in a physiological context.
The thiazole scaffold, present in Compound X, is a versatile moiety found in numerous biologically active compounds, including kinase inhibitors.[16][17][18][19] The specific substitutions on the thiazole ring of Compound X, the aminomethyl group at position 5 and the methyl group at position 4, will significantly influence its binding affinity and selectivity for the TAK1 kinase domain.[20][21]
Future research should focus on obtaining a co-crystal structure of Compound X bound to TAK1 to understand its binding mode. Further profiling against a broader panel of kinases and in vivo studies in relevant disease models will be essential to validate its therapeutic potential.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.jp [promega.jp]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide | Benchchem [benchchem.com]
- 21. Buy 4-Methyl-5-propyl-1,3-thiazol-2-ylamine [smolecule.com]
The Ascendancy of the 5-Aminomethyl-4-methyl-thiazol-2-ylamine Scaffold: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the selection of a core chemical scaffold is a critical decision that dictates the future success of a therapeutic candidate. An ideal scaffold should not only provide a robust framework for potent and selective interaction with the biological target but also possess favorable pharmacokinetic properties and synthetic tractability. This guide provides an in-depth, objective comparison of the 5-Aminomethyl-4-methyl-thiazol-2-ylamine scaffold, highlighting its advantages over other established chemical frameworks in the context of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Strategic Advantage of the Aminothiazole Core
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a fundamental requirement for potent inhibition.[2] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound scaffold, in particular, has emerged as a highly promising framework for the development of potent and selective ROCK inhibitors.[3][4]
Comparative Analysis: 5-Aminomethyl-4-aryl-thiazol-2-ylamine vs. Other ROCK Inhibitor Scaffolds
To contextualize the advantages of the this compound scaffold, we will compare it with two classes of well-established ROCK inhibitors: the clinically approved isoquinoline-based inhibitors (Fasudil and Ripasudil) and other heterocyclic scaffolds like pyrazolopyrimidines.
Potency and Structure-Activity Relationship (SAR)
A key study by Wang et al. (2020) provides crucial insights into the potency of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives as ROCK II inhibitors.[3] Their work demonstrates that this scaffold can achieve nanomolar potency, with the most potent compound exhibiting an IC50 value of 20 nM.[3] The structure-activity relationship (SAR) data from this study reveals several key advantages of this scaffold:
-
Versatility at the 4-position: The 4-position of the thiazole ring can accommodate various aryl groups, with pyridine substitutions showing particularly high potency.[3] This allows for extensive optimization to enhance binding affinity and selectivity.
-
Crucial Role of the 5-aminomethyl group: The aminomethyl group at the 5-position is instrumental in interacting with the solvent-exposed region of the kinase, providing an additional anchor point and a vector for improving solubility and other physicochemical properties.[3]
-
Tunability at the 2-amino position: The 2-amino group can be functionalized to further modulate the compound's properties.
In comparison, while Fasudil and Ripasudil are effective ROCK inhibitors, their isoquinoline scaffold offers less flexibility for substitution, potentially limiting the ability to optimize for selectivity against other kinases.[5][6] Pyrazolopyrimidine scaffolds, while also potent kinase inhibitors, can sometimes present challenges in achieving selectivity due to their structural similarity to the adenine of ATP, which can lead to off-target effects on other kinases.[7][8]
Table 1: Comparative in vitro Potency of ROCK II Inhibitors with Different Scaffolds
| Scaffold Class | Representative Compound | ROCK II IC50 (nM) | Reference |
| 5-Aminomethyl-4-aryl-thiazol-2-ylamine | Compound 10l (from Wang et al.) | 20 | [4] |
| Isoquinoline | Fasudil | ~850 | [6] |
| Isoquinoline | Ripasudil | ~19 | [9] |
| Pyrazolopyrimidine | Representative Compound (from various sources) | Varies (low nM to µM) | [8] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The data clearly indicates that the optimized 5-Aminomethyl-4-aryl-thiazol-2-ylamine scaffold can achieve potency comparable to or exceeding that of established ROCK inhibitors.
Selectivity Profile
A significant challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects and associated toxicities.[10][11] The 2-aminothiazole scaffold has been shown to be a versatile template for developing selective inhibitors for various kinases.[2] The ability to introduce diverse substituents at multiple positions on the this compound core provides a powerful tool for dialing out activity against off-target kinases. While comprehensive selectivity profiling data for the specific compound of interest is not publicly available, the modular nature of the scaffold suggests a high potential for achieving superior selectivity profiles compared to more rigid or conformationally constrained scaffolds.
Pharmacokinetic Properties
While specific pharmacokinetic data for this compound is not extensively published, the structural features of this scaffold are conducive to favorable drug-like properties. The aminomethyl group can be leveraged to enhance aqueous solubility, a common challenge in drug development. In contrast, some kinase inhibitors based on other scaffolds can suffer from poor solubility and bioavailability. For instance, while Fasudil is orally available, its plasma half-life is relatively short.[5][12] The synthetic accessibility of the aminothiazole scaffold also allows for the ready incorporation of moieties known to improve pharmacokinetic parameters.
Experimental Protocols
To facilitate the evaluation and comparison of novel compounds based on the this compound scaffold, the following experimental protocols are provided.
Synthesis of 4-Aryl-5-aminomethyl-thiazole-2-amines
The synthesis of this scaffold can be achieved through a multi-step process, a general outline of which is described below, based on established methodologies.[4][13]
Diagram 1: General Synthetic Scheme
Caption: General synthetic route to 4-aryl-5-(aminomethyl)thiazol-2-amines.
Step-by-Step Protocol:
-
Bromination of Aryl Methyl Ketone: To a solution of the starting aryl methyl ketone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude α-bromo aryl ketone.
-
Hantzsch Thiazole Synthesis: Reflux a mixture of the α-bromo aryl ketone and thiourea in ethanol. After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the 2-amino-4-arylthiazole. Collect the solid by filtration and recrystallize from a suitable solvent.[14]
-
Vilsmeier-Haack Formylation: To a solution of the 2-amino-4-arylthiazole in DMF at 0°C, add phosphorus oxychloride (POCl3) dropwise. Heat the reaction mixture and then pour it onto crushed ice. Neutralize with a base to precipitate the 2-amino-4-aryl-5-formylthiazole.
-
Reductive Amination: To a solution of the 2-amino-4-aryl-5-formylthiazole and the desired amine in a suitable solvent (e.g., methanol or dichloroethane), add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride). Stir the reaction at room temperature until completion. Work up the reaction and purify the product by column chromatography to obtain the target 4-aryl-5-(aminomethyl)thiazol-2-amine.
In Vitro ROCK Kinase Activity Assay (ELISA-based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ROCK kinases.[3][15][16]
Diagram 2: ROCK Kinase Assay Workflow
Caption: Workflow for an ELISA-based ROCK kinase activity assay.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a recombinant MYPT1 (myosin phosphatase target subunit 1), the substrate for ROCK. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in TBST) for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Wash the plate.
-
Add the test compound at various concentrations (serially diluted in assay buffer) to the wells.
-
Add the ROCK enzyme (ROCK1 or ROCK2) to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically recognizes phosphorylated MYPT1 (at Thr696). Incubate for 1-2 hours at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors, particularly for ROCK. Its synthetic tractability, coupled with the ability to achieve high potency and the potential for excellent selectivity, positions it as a superior alternative to many established scaffolds. The strategic incorporation of the 5-aminomethyl and 4-aryl groups provides medicinal chemists with multiple avenues for optimizing drug-like properties. As the demand for more effective and safer targeted therapies continues to grow, the exploration and exploitation of the advantages offered by the this compound scaffold will undoubtedly contribute to the next generation of innovative medicines.
References
- 1. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasudil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. mdpi.com [mdpi.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
A Comparative Guide to Confirming the In Vivo Efficacy of 5-Aminomethyl-4-methyl-thiazol-2-ylamine in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute preclinical studies to validate the in vivo efficacy of the novel compound, 5-Aminomethyl-4-methyl-thiazol-2-ylamine. Given the limited public data on this specific molecule, this document serves as a strategic manual, leveraging established methodologies and data from the broader class of 2-aminothiazole derivatives to construct a robust validation pipeline.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it forms the core of numerous biologically active agents.[1][2] The 2-aminothiazole nucleus is a key structural feature in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its importance in oncology.[3][4] Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]
The therapeutic promise of this class stems from its ability to be chemically modified at various positions, allowing for the fine-tuning of its biological activity. The subject of this guide, this compound, possesses substitutions at the C4 and C5 positions of the thiazole ring. While structure-activity relationship (SAR) studies on some anticancer 2-aminothiazole analogs have suggested that methyl groups at these positions can sometimes decrease potency, the specific aminomethyl group at C5 warrants a thorough and unbiased investigation of its unique biological profile.[3]
This guide, therefore, proposes a logical, multi-stage research plan to systematically evaluate the in vivo efficacy of this compound, with a primary focus on its potential as an anticancer agent, a prevalent activity within this chemical family.[5]
A Strategic Pipeline for In Vivo Efficacy Validation
A rigorous and well-designed preclinical strategy is paramount to successfully translating a novel compound from the bench to the clinic. The following sections outline a comprehensive workflow, from initial in vitro screening to definitive in vivo efficacy studies, providing the causality behind each experimental choice.
Foundational Step: In Vitro Target Validation and Cell Line Screening
Before committing to costly and complex animal studies, it is essential to establish the compound's baseline activity in vitro. This initial phase serves to identify the most promising therapeutic area and select the most sensitive cancer cell lines for subsequent in vivo evaluation.
Experimental Protocol: In Vitro Anticancer Activity Screen
-
Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines representing various malignancies (e.g., breast, lung, colon, leukemia).[3] Include cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical), which have been used in the evaluation of other 2-aminothiazole derivatives.[3]
-
Cytotoxicity Assay (MTT/MTS):
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add the MTT or MTS reagent and incubate until color development.
-
Measure the absorbance using a plate reader to determine cell viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. The cell lines exhibiting the lowest IC50 values are considered the most sensitive and should be prioritized for in vivo xenograft models.
The Crucial Transition: Pharmacokinetics and Toxicology
Understanding a compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) is a critical prerequisite for designing a meaningful efficacy study. The primary goal here is to determine the Maximum Tolerated Dose (MTD).[6]
Experimental Protocol: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use healthy, immunocompromised mice (e.g., NOD/SCID or BALB/c nude), consistent with the strain planned for the efficacy study.
-
Compound Formulation & Administration: Develop a stable and sterile formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include sterile saline or solutions containing solubilizing agents like DMSO and Tween 80.[6]
-
Dose Escalation:
-
Assign mice to several dose groups (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).[6]
-
Administer the compound according to a planned schedule (e.g., once daily for 5-14 days).
-
-
Monitoring:
-
Record body weight daily. A body weight loss of over 15-20% is a common sign of significant toxicity.[6]
-
Observe the animals for clinical signs of distress, such as changes in posture, activity, or breathing.
-
The Definitive Test: Comparative In Vivo Efficacy Study
This phase directly assesses the compound's ability to inhibit tumor growth in a living organism compared to a vehicle control and a standard-of-care therapeutic.
**dot
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
benchmarking 5-Aminomethyl-4-methyl-thiazol-2-ylamine against known therapeutic agents
An In-Depth Benchmarking Guide: The Thiazole Moiety in Kinase Inhibition - A Comparative Analysis of Dasatinib
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocyclic scaffold containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a privileged structure in the design of bioactive molecules. While the specific compound 5-Aminomethyl-4-methyl-thiazol-2-ylamine is a potential building block, it lacks the extensive published data required for a thorough therapeutic benchmark analysis. Therefore, this guide will pivot to a well-characterized, clinically significant thiazole-containing drug, Dasatinib , to illustrate the benchmarking process against other known therapeutic agents in the context of oncology.
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action, efficacy, and safety profile have been extensively studied, making it an ideal candidate for a comparative analysis against other TKIs. This guide will benchmark Dasatinib against the first-generation TKI, Imatinib , and the third-generation TKI, Ponatinib , providing researchers and drug development professionals with a framework for evaluating novel chemical entities.
Mechanism of Action: Inhibition of the BCR-ABL Oncoprotein
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the BCR-ABL fusion gene. The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.
Dasatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ABL kinase domain, thereby inhibiting its catalytic activity and downstream signaling pathways that lead to cell growth and survival.
Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Comparative Efficacy Analysis
To objectively benchmark Dasatinib, we will examine its performance in key preclinical assays and compare it with Imatinib and Ponatinib. The choice of these comparators is deliberate: Imatinib was the first-in-class TKI and serves as the foundational benchmark, while Ponatinib is a pan-inhibitor designed to overcome resistance, representing a high bar for potency.
In Vitro Kinase Inhibition Assay
The initial step in characterizing a kinase inhibitor is to determine its potency against the purified target enzyme. This is typically achieved through an in vitro kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate by the kinase.
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower ADP level corresponds to higher inhibitor potency.
-
Reaction Setup: In a 384-well plate, combine the ABL kinase enzyme, a suitable substrate (e.g., Abltide), and ATP.
-
Inhibitor Addition: Add serial dilutions of Dasatinib, Imatinib, and Ponatinib to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Kinase | Average IC50 (nM) |
| Imatinib | Native BCR-ABL | 25 - 100 |
| Dasatinib | Native BCR-ABL | <1 |
| Ponatinib | Native BCR-ABL | 0.4 |
Note: IC50 values are approximate and can vary based on specific assay conditions.
The data clearly demonstrates the superior in vitro potency of Dasatinib compared to Imatinib against the native BCR-ABL kinase. Ponatinib also shows high potency.
Cell-Based Proliferation Assay
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to inhibit the target in a more physiologically relevant context, accounting for factors like cell permeability and efflux.
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed CML cells (e.g., K-562 cell line, which expresses BCR-ABL) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Dasatinib, Imatinib, and Ponatinib for 72 hours.
-
CellTiter-Glo® Reagent: Add the CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and calculate the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).
| Compound | Cell Line | Average GI50 (nM) |
| Imatinib | K-562 (CML) | 200 - 400 |
| Dasatinib | K-562 (CML) | 1 - 5 |
| Ponatinib | K-562 (CML) | 2 - 10 |
The cell-based data corroborates the in vitro findings, highlighting Dasatinib's significantly greater potency in inhibiting CML cell proliferation compared to Imatinib.
Selectivity and Safety Profile
An ideal kinase inhibitor would be highly selective for its intended target, minimizing off-target effects that can lead to toxicity. Kinome profiling is a critical step in assessing the selectivity of an inhibitor.
Kinome Profiling Workflow
This involves screening the inhibitor against a large panel of kinases to identify potential off-target interactions.
Caption: A generalized workflow for kinome profiling to determine inhibitor selectivity.
Dasatinib is known to be a multi-targeted kinase inhibitor, potently inhibiting not only BCR-ABL but also SRC family kinases, c-KIT, and PDGFR. This broader inhibition profile contributes to its efficacy but also to a different side-effect profile compared to the more selective Imatinib. Ponatinib is also a multi-targeted inhibitor, designed to be potent against various mutated forms of BCR-ABL.
Conclusion
Benchmarking a novel chemical entity, such as one containing a this compound scaffold, against established therapeutic agents is a multi-faceted process that requires a systematic evaluation of potency, selectivity, and cellular efficacy. By using the well-characterized thiazole-containing drug Dasatinib as an example, we have demonstrated a logical framework for this comparative analysis.
Dasatinib exhibits significantly higher in vitro and cell-based potency against native BCR-ABL compared to the first-generation inhibitor Imatinib. Its broader selectivity profile, while contributing to its efficacy, also presents a different set of clinical considerations. This guide provides the foundational experimental protocols and a logical framework for researchers to position their novel thiazole derivatives within the existing therapeutic landscape, facilitating data-driven decisions in the drug discovery and development process.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
This guide provides essential procedural instructions for the safe and compliant disposal of 5-Aminomethyl-4-methyl-thiazol-2-ylamine (CAS No. 88529-63-3). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental integrity. This document is intended for researchers, scientists, and professionals in the drug development field who handle this and structurally related compounds.
The cornerstone of safe laboratory practice is the proactive management of chemical waste. Understanding the potential hazards and implementing a robust disposal plan minimizes risks and ensures regulatory compliance. This guide is built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to provide you with a reliable and actionable resource.
Hazard Assessment and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach based on the known hazards of analogous aminothiazole compounds is essential.[1] Thiazole derivatives are known to present several risks that must be managed with appropriate personal protective equipment and handling procedures.[2]
Table 1: Assumed Hazard Profile and Safety Precautions
| Hazard Classification | Potential Risk | Recommended Precautions (P-Statements) |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | P264: Wash skin thoroughly after handling.[3][5] P270: Do not eat, drink or smoke when using this product.[3][5] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[6][7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6][7] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects.[4][8] | P273: Avoid release to the environment.[9] |
Causality Note: The aminothiazole core is a common feature in bioactive molecules. The presence of amine and sulfur-containing heterocyclic functionalities necessitates the assumption of toxicity and irritant properties until proven otherwise. This precautionary principle is the bedrock of laboratory safety.
Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the following PPE is worn:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[1] Always inspect gloves prior to use and change them immediately if they become contaminated.
-
Eye/Face Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[1]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[1] For larger quantities or in case of a spill, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[2] Adherence to all national and local regulations is mandatory.[2][10]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to facilitate compliant disposal. Never mix different waste streams.[3]
-
Solid Waste:
-
Includes: Unused or expired pure compound, reaction byproducts, and contaminated materials like weighing paper, gloves, and paper towels used for minor cleanups.
-
Procedure: Carefully place solid waste into a designated, clearly labeled, and sealable hazardous waste container.[2] Avoid generating dust during transfer.[2]
-
-
Liquid Waste:
-
Includes: Solutions containing the dissolved compound from experiments or cleaning procedures.
-
Procedure: Collect liquid waste in a separate, labeled, and leak-proof hazardous waste container.[2] The container must be chemically compatible with the solvents used. Do not mix with other incompatible waste streams.[2]
-
-
Contaminated Sharps:
-
Includes: Needles, syringes, or broken glassware contaminated with the compound.
-
Procedure: Place all sharps into a designated, puncture-resistant sharps container.
-
Step 2: Container Management and Labeling
All waste containers must be correctly managed to ensure safety and compliance.
-
Labeling: Label every waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in liquid waste containers.
-
Containment: Keep waste containers securely sealed when not in use to prevent the release of vapors.[2]
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[2][8][10]
Step 3: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will provide the final guidance on packaging and transportation for disposal at an approved facility.[4][5][11]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for waste management.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[12]
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[2][4]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[2] Collect all decontamination materials, such as wipes, as solid hazardous waste.[2]
-
Report the Incident: Report the spill to your institution's EHS department, especially for larger spills.[2]
Regulatory Imperative
It is the responsibility of the chemical waste generator to ensure complete and accurate classification and disposal of hazardous materials.[11][13] Always consult your local, regional, and national hazardous waste regulations.[10][11] This guide provides a framework, but your institution's EHS department is the final authority on procedural specifics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
